Calcium fluorophosphate dihydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
calcium;fluoro-dioxido-oxo-λ5-phosphane;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.FH2O3P.2H2O/c;1-5(2,3)4;;/h;(H2,2,3,4);2*1H2/q+2;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTASZQYZYVJAU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[O-]P(=O)([O-])F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaFH4O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583706 | |
| Record name | Calcium phosphorofluoridate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37809-19-1 | |
| Record name | Calcium phosphorofluoridate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium fluorophosphate dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Controlled Crystallization of Calcium Fluorophosphate Dihydrate
Precipitation Methodologies
Precipitation from solution is a primary technique for synthesizing calcium fluorophosphate (B79755) dihydrate. This method involves the reaction of soluble calcium, phosphate (B84403), and fluoride (B91410) sources to form the desired insoluble product. The careful control of reaction conditions is paramount to achieving the desired crystal phase, size, and morphology.
Aqueous Solution-Based Synthesis
Synthesis in aqueous solutions is a common and well-studied approach for producing calcium phosphates. The formation of calcium fluorophosphate dihydrate in water is influenced by several critical factors that dictate the outcome of the precipitation process.
The concentration of reactants and the way they are mixed play a significant role in the synthesis of calcium phosphates. The initial concentrations of calcium, phosphate, and fluoride ions directly affect the supersaturation of the solution, which is a driving force for nucleation and crystal growth. For instance, in the synthesis of other calcium phosphates, adjusting the initial Ca/P molar ratio is crucial for obtaining the desired phase. Ratios of 1.0 or 1.67 are often used for dicalcium phosphate dihydrate and hydroxyapatite (B223615), respectively. researchgate.net
The rate of addition of reactants and the stirring speed also influence the homogeneity of the reaction mixture and, consequently, the uniformity of the resulting crystals. A continuous precipitation method, where reactant solutions are slowly added under vigorous stirring, allows for controlled powder morphology and specific chemical composition. scielo.org.mx For example, one method involves slowly pouring an ammonium (B1175870) phosphate solution into a calcium nitrate (B79036) solution with vigorous stirring for 24 hours. scielo.org.mx The mixing process can be further controlled using techniques like a pH-stat auto titrator, which can deliver reactants at a precise rate. nih.gov
The following table illustrates the effect of reactant concentration on precipitate formation in a related calcium phosphate system at room temperature and pH 10.4.
| Initial Dose (mg/L as PO₄) | Precipitate after 5 min (mg/L as PO₄) | Precipitate after 24 h (mg/L as PO₄) |
| Up to 2 | 0 | 0 |
| 3.1 | 0.3 | 1.0 |
| Data derived from studies on a similar calcium phosphate system, indicating that precipitation is dependent on the initial concentration and time. nih.gov |
The pH of the reaction solution is a critical parameter in the precipitation of calcium phosphates as it governs the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) in the solution. scielo.br The predominance of a specific phosphate anion is a key factor in the precipitation of a corresponding calcium phosphate phase. scielo.br
For instance, in the synthesis of various calcium phosphates, different pH levels lead to the formation of distinct phases. At a pH of 5, brushite (dicalcium phosphate dihydrate) is typically produced, while at higher pH values (7 to 12), nano-hydroxyapatite particles are formed. scielo.br Studies on the precipitation of fluorides and phosphates from wastewater have shown that increasing the pH from 2 to 4 significantly decreases the concentration of remaining fluoride and phosphate ions in the solution. researchgate.net Specifically, at pH 4, a 95.62% removal of fluoride was observed. researchgate.net In some syntheses, the pH is carefully controlled and maintained at a specific value, such as 5.0, using a pH-stat autotitrator to ensure the formation of the desired product. nih.gov The transformation of amorphous calcium phosphate (ACP) to dicalcium phosphate dihydrate (DCPD) is also pH-dependent; in the absence of ATP, ACP rapidly transforms to DCPD at a pH of 6.9, and this transformation is still observed at pH 7.5, but at pH 8.0, ACP remains stable for at least 24 hours. nih.gov
The table below demonstrates the effect of pH on the final calcium phosphate phase after calcination at 1000 °C.
| Synthesis pH | Resulting Phases after Calcination |
| 5 | Brushite (plate-like particles) |
| 7 | Hydroxyapatite/β-TCP |
| 10 | Hydroxyapatite/β-TCP |
| 12 | Nano-hydroxyapatite particles |
| This table illustrates how the initial pH of the synthesis solution dictates the final product composition after thermal treatment. scielo.brresearchgate.net |
Temperature has a profound effect on the kinetics of crystallization and the phase stability of calcium phosphates. An increase in temperature generally accelerates the reaction rate and can influence the crystal structure and size. For example, the formation of dicalcium phosphate dihydrate is sensitive to temperature, and increasing the temperature to 60 °C can inhibit its formation or transform it into other phases. nih.gov It has also been observed that a higher reaction temperature (60 °C) leads to greater precipitation efficiency compared to room temperature. nih.gov
In the synthesis of calcium orthophosphates, if dicalcium phosphate dihydrate (CaHPO₄·2H₂O) is formed in acidic solutions at room temperature, increasing the temperature to 50 °C or higher leads to the formation of anhydrous dicalcium phosphate (CaHPO₄) instead. mdpi.com Furthermore, the transformation of amorphous precursors is also temperature-dependent. The crystallization time of some calcium phosphates can decrease from 3 days to 20 minutes as the temperature is increased from 10 °C to 37 °C. nih.gov
The following table summarizes the influence of temperature on the phase composition of precipitated calcium phosphates in an acidic solution.
| Temperature | Phase Formed |
| Room Temperature | CaHPO₄·2H₂O |
| 50 °C and higher | CaHPO₄ |
| This table shows the transition from the dihydrate to the anhydrous form with increasing temperature. mdpi.com |
Non-Aqueous Solvent Systems
While aqueous systems are common, the use of non-aqueous solvents for the synthesis of calcium phosphates offers unique advantages, such as preventing the incorporation of water into the crystal lattice and providing better control over the material's properties. msu.ru
The synthesis of calcium phosphates in organic media, such as pure ethanol (B145695), has been explored to produce materials with specific characteristics. researchgate.net For example, a fluoridated calcium phosphate powder has been synthesized in anhydrous ethanol using Ca(OEt)₂, H₃PO₄, and NH₄F as reagents. researchgate.net In this non-aqueous environment, the resulting precipitate was amorphous to X-ray diffraction, indicating a lack of long-range crystalline order. researchgate.net
Solvothermal methods, which involve carrying out the synthesis in a solvent at elevated temperatures and pressures, have also been investigated. mdpi.com The use of various organic solvents like ethyl alcohol, isopropyl alcohol, and butyl alcohol in solvothermal synthesis did not inhibit the hydrolysis of α-tricalcium phosphate to form calcium-deficient hydroxyapatite. mdpi.com However, methyl alcohol and ethylene (B1197577) glycol showed a more pronounced inhibitory effect, which in some cases led to the formation of single-phased products. mdpi.com Ethylene glycol, in particular, was found to have a significant impact on the morphology of the resulting particles. mdpi.com The use of non-aqueous media is considered a promising tool to avoid impurities and gain more control over the synthesis process. msu.ru
Solid-State Reaction Pathways
Solid-state reactions offer an alternative, often solvent-free, route to synthesize calcium phosphate powders. These methods typically involve the intimate mixing of solid precursors followed by the application of energy, either mechanical or thermal, to induce a chemical transformation.
Mechanochemical synthesis is a solid-state technique that uses mechanical energy, typically from high-energy ball milling, to induce chemical reactions and structural changes. mdpi.com This process can produce nanocrystalline and amorphous materials at room temperature, avoiding the high temperatures required for conventional thermal synthesis. youtube.comcarifree.comnih.gov
During milling, repeated high-impact collisions between the grinding media and the powder mixture cause severe plastic deformation, particle size reduction, and the accumulation of defects. carifree.comresearchgate.net This leads to a significant increase in the reactivity of the precursors. The instantaneous rise in local temperature at the collision points can trigger solid-state reactions via enhanced diffusion, leading to the formation and growth of nanocrystallites. mdpi.comcarifree.com
This technique has been successfully used to synthesize nanostructured fluorapatite (B74983) and fluorhydroxyapatite. For example, milling a powder mixture of Ca(OH)₂, P₂O₅, and CaF₂ in a planetary ball mill can form a carbonated fluorhydroxyapatite after 5 hours, which transforms into carbonated fluoroapatite after 9 hours of milling. researchgate.net Similarly, nanocrystalline hydroxyapatite has been synthesized from precursors like calcium oxide (CaO) and anhydrous calcium hydrogen phosphate (CaHPO₄) after more than 20 hours of mechanical activation, yielding particles with an average size of approximately 25 nm. carifree.comnih.gov
The table below presents findings from various mechanochemical synthesis studies for calcium phosphates.
| Starting Materials | Milling Time | Final Product(s) | Average Particle/Grain Size | Reference(s) |
| CaO + CaHPO₄ | >20 h | Single-phase nanocrystalline hydroxyapatite | ~25 nm | carifree.comnih.gov |
| Ca(OH)₂ + P₂O₅ + CaF₂ | 5 h | Carbonated fluorhydroxyapatite | - | researchgate.net |
| Ca(OH)₂ + P₂O₅ + CaF₂ | 9 h | Carbonated fluoroapatite | - | researchgate.net |
| Ca(H₂PO₄)₂·H₂O + Ca(OH)₂ | 30 min | Nanocrystalline hydroxyapatite | - | mdpi.com |
Thermal synthesis involves heating a mixture of solid precursors to high temperatures to initiate a solid-state reaction. This method is less complex than wet-chemical routes as it does not require pH control, but it often necessitates high temperatures and can result in agglomerated particles. frontiersin.org The choice of precursors and the calcination temperature are critical parameters that determine the phase composition of the final product.
Biphasic calcium phosphates (BCP), typically composed of hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP), have been synthesized via solid-state reactions using natural sources like eggshells or oyster shells as the calcium precursor. frontiersin.orgnih.gov For instance, a mixture of raw eggshells and dicalcium phosphate dihydrate (DCPD) heated in the range of 800–1150°C yielded a product of HA and β-TCP. nih.gov The formation of β-TCP from precursors like an equimolar blend of calcium carbonate (CaCO₃) and calcium pyrophosphate (Ca₂P₂O₇) typically occurs at temperatures around 1050°C. frontiersin.orgnih.gov
The thermal stability of precursor phases is a key consideration. Differential scanning calorimetry (DSC) and thermogravimetry (TG) are often used to identify the temperatures at which transformations occur. For example, in the synthesis of β-TCP from calcium hydroxide (B78521) and phosphoric acid, an endothermic peak around 450°C is attributed to the decomposition of monetite into dicalcium phosphate. researchgate.net Subsequent heating to 900°C is required to obtain single-phase β-TCP. researchgate.net
Crystal Growth Engineering
Controlling the crystal growth of this compound involves managing the fundamental processes of nucleation and subsequent crystal development. This can be achieved by carefully controlling reaction conditions and introducing specific chemical agents that modify growth patterns.
The formation of calcium phosphate crystals from a supersaturated solution begins with nucleation, the formation of stable atomic clusters, followed by crystal growth. The process is highly influenced by factors such as the degree of supersaturation, pH, temperature, and the presence of seed materials or foreign surfaces (heterogeneous nucleation). nih.gov
The introduction of fluoride ions into the system has a pronounced effect on both nucleation and the resulting crystal phase. Studies have shown that fluoride ions can promote the crystallization of a more basic calcium phosphate phase over dicalcium phosphate dihydrate (DCPD) when grown on hydroxyapatite seed crystals. nih.govcapes.gov.br Fluoride can also accelerate the epitaxial growth of apatite crystals, potentially eliminating the formation of an intermediate octacalcium phosphate (OCP) phase and altering the crystal morphology from porous, plate-like structures to dense, needle-like arrays of fluoridated hydroxyapatite nanocrystals. nih.gov
The crystallization process can also proceed through the transformation of a metastable precursor. For example, smooth amorphous calcium phosphate (ACP) microspheres can be transformed into crystalline core-shell hydroxyapatite microspheres. This transformation occurs via a dissolution and re-crystallization mechanism, where nanocrystalline areas form on the ACP surface and advance through the directional arrangement of nanocrystalline whiskers. rsc.org
Growth modifiers are substances that alter the rate of crystal growth or the morphology of the resulting crystals, while inhibitors slow down or prevent crystallization.
Fluoride Ions as Growth Modifiers: Fluoride is a well-documented growth modifier in calcium phosphate systems. It can substitute for hydroxyl groups in the apatite structure, leading to an increase in crystallinity and crystal size. scispace.comnih.gov The effect is dose-dependent; as little as 1 mg/l of fluoride can effectively change the crystal nanostructure from plate-like to needle-like. nih.gov This behavior is attributed to fluoride's ability to reduce the growth of certain crystal faces, such as the (100) plane of OCP, thereby promoting anisotropic growth. nih.gov
Organic Additives and Other Ions: Various organic molecules and ions can act as either modifiers or inhibitors.
Inhibitors: Diphosphonates, such as ethylidenediphosphonic acid, have been found to encourage the formation of DCPD by inhibiting the growth of more basic phases. nih.govcapes.gov.br
Modifiers/Inhibitors: Certain organic additives used in solvothermal synthesis can influence phase purity and morphology. For example, higher concentrations of sodium lauryl sulfate (B86663) and dodecanedioic acid can induce the formation of impurities alongside hydroxyapatite, effectively inhibiting the growth of a pure phase. vu.ltmdpi.com In contrast, additives like aspartic acid and suberic acid did not affect phase purity but did alter crystal morphology from plate-like to rod-like depending on their concentration. vu.ltmdpi.com Proteins such as amelogenin and fibrinogen can also play a dual role, promoting nucleation at low concentrations while inhibiting growth at higher concentrations. nih.govnih.gov Citric acid has also been investigated as a chelating agent in hydrothermal reactions. scispace.com
The table below details the effects of various investigated growth modifiers and inhibitors.
| Modifier/Inhibitor | System/Method | Observed Effect | Reference(s) |
| Fluoride Ion | Seeded growth on HAp | Promotes basic phase over DCPD; alters morphology to needle-like | nih.govcapes.gov.brnih.gov |
| Ethylidenediphosphonic Acid | Seeded growth on HAp | Encourages DCPD formation (inhibits basic phase growth) | nih.govcapes.gov.br |
| DL-Aspartic Acid | Solvothermal | Modifies morphology (rod-like); does not affect phase purity | vu.ltmdpi.com |
| Suberic Acid | Solvothermal | Modifies morphology (rod-like); does not affect phase purity | vu.ltmdpi.com |
| Sodium Lauryl Sulfate | Solvothermal | Induces impurities at higher concentrations (inhibitor of pure phase) | vu.ltmdpi.com |
| Dodecanedioic Acid | Solvothermal | Induces impurities at higher concentrations (inhibitor of pure phase) | vu.ltmdpi.com |
| Amelogenin | Supersaturated solution | Promotes nucleation at low concentrations; inhibits growth at high concentrations | nih.gov |
Investigation of Growth Modifiers and Inhibitors
Effects of Organic Additives on Crystal Habit
The crystal habit of this compound can be significantly modified by the presence of organic additives during its formation. These additives, through selective adsorption onto specific crystal faces, can alter the relative growth rates of these faces, leading to different crystal morphologies. While direct studies on this compound are limited, research on related calcium phosphate compounds provides valuable insights into the potential effects of organic molecules.
Organic additives containing carboxyl or phosphonate (B1237965) groups are known to be particularly effective in modifying the crystal habit of calcium phosphates. For instance, citric acid and its salts (citrates) have been shown to inhibit crystal growth and aggregation in calcium phosphate systems. researchgate.net It is postulated that the citrate (B86180) ions adsorb onto the growing crystal surfaces, thereby hindering the addition of further calcium and phosphate ions and leading to smaller, more rounded crystals. Similarly, organophosphonates, such as ethylidenediphosphonic acid, have been observed to encourage the formation of dicalcium phosphate dihydrate (DCPD), a structurally related compound. nih.govamericanelements.com
The proposed mechanism for this modification involves the binding of the organic additive's functional groups to the calcium ions on the crystal surface. orientjchem.org This interaction can disrupt the regular arrangement of ions necessary for continued crystal growth on specific faces, promoting growth on others and resulting in altered morphologies such as truncated or elongated crystals. orientjchem.org The effectiveness of an organic additive is often related to the nature and number of its acidic functional groups. orientjchem.org
Table 1: Potential Effects of Organic Additives on this compound Crystal Habit (Inferred from Related Systems)
| Organic Additive | Potential Effect on Crystal Habit | Probable Mechanism |
| Citric Acid/Citrates | Inhibition of growth, smaller and more rounded crystals | Adsorption onto crystal surfaces, hindering ion addition. researchgate.net |
| Organophosphonates | Can favor the formation of specific crystalline phases. nih.govamericanelements.com | Competition between nucleation and crystal growth on existing sites. nih.govamericanelements.com |
| Poly-L-lactic acid | Retardation of crystallization. | Surface adsorption and disruption of ion arrangement. |
| Gelatin | Retardation of crystallization. | Entrapment of ions and inhibition of nucleation. |
Inorganic Ion Influences on Crystallization Kinetics
The crystallization kinetics of this compound are sensitive to the presence of various inorganic ions in the growth medium. These ions can affect nucleation rates, crystal growth, and phase stability.
Fluoride ions (F⁻) are a constituent of the compound itself and their concentration plays a crucial role. Studies on other calcium phosphates have shown that fluoride can promote the formation of more stable apatitic phases and can inhibit the lateral growth of hydroxyapatite nanosheets, leading to the formation of rod-like crystals. researchgate.net In the context of this compound synthesis, controlling the fluoride concentration is essential for obtaining the desired phase without the formation of other calcium phosphate byproducts.
Magnesium ions (Mg²⁺) are known inhibitors of both the nucleation and growth of calcium phosphates. uni-hannover.de Their presence can stabilize amorphous calcium phosphate precursors and inhibit the transformation of brushite (DCPD) into more stable phases like octacalcium phosphate and hydroxyapatite. uni-hannover.de It is therefore expected that magnesium would also retard the crystallization kinetics of this compound, likely by adsorbing onto active growth sites on the crystal surface or by being incorporated into the crystal lattice, causing strain.
Other inorganic ions can also influence the crystallization process. For example, pyrophosphate has been shown to be a potent inhibitor of calcium phosphate crystal growth. The presence of such ions, even in small concentrations, can significantly alter the kinetics and should be carefully controlled during synthesis.
Table 2: Influence of Inorganic Ions on Crystallization Kinetics of this compound (Inferred from Related Systems)
| Inorganic Ion | Influence on Crystallization Kinetics |
| Fluoride (F⁻) | Promotes formation of stable apatitic phases, can influence crystal morphology. researchgate.net |
| Magnesium (Mg²⁺) | Inhibits nucleation and crystal growth, stabilizes precursor phases. uni-hannover.de |
| Pyrophosphate (P₂O₇⁴⁻) | Potent inhibitor of crystal growth. |
| Strontium (Sr²⁺) | Can be incorporated into the crystal structure, potentially altering lattice parameters and stability. |
Growth of Single Crystals of this compound
The growth of large, high-quality single crystals of this compound is essential for detailed structural analysis and for understanding its fundamental physical and chemical properties. While specific protocols for this compound are not widely published, methods used for growing single crystals of other sparingly soluble salts, such as dicalcium phosphate dihydrate (brushite), can be adapted.
A common method for growing single crystals of such compounds is the gel diffusion technique. acs.org In this method, a gel, such as silica (B1680970) gel or agar (B569324) gel, is used as a medium to control the diffusion of reactant ions. For this compound, a solution of a soluble calcium salt (e.g., calcium chloride) would be placed on top of a gel containing a soluble fluorophosphate salt (e.g., sodium fluorophosphate). The slow diffusion of the ions into the gel leads to a gradual increase in supersaturation, promoting the nucleation and growth of a limited number of crystals. The pH of the gel is a critical parameter that needs to be controlled to ensure the formation of the desired crystalline phase. google.com
Another potential technique is the controlled cooling or evaporation of a saturated solution. This involves preparing a solution of this compound at an elevated temperature and then slowly cooling it or allowing the solvent to evaporate at a constant temperature. The gradual decrease in solubility leads to the formation of single crystals. The success of this method depends on careful control of the cooling or evaporation rate to prevent rapid precipitation and the formation of polycrystalline material.
For both methods, the purity of the starting materials and the absence of interfering ions are crucial for obtaining high-quality single crystals. The grown crystals can then be characterized using techniques such as X-ray diffraction to confirm their structure and phase purity.
Table 3: Potential Methods for Single Crystal Growth of this compound
| Method | Description | Key Parameters |
| Gel Diffusion | Reactant ions diffuse slowly through a gel medium, leading to controlled crystallization. acs.org | Gel type and density, reactant concentrations, pH, temperature. google.com |
| Controlled Cooling/Evaporation | A saturated solution is slowly cooled or the solvent is evaporated to induce crystallization. | Cooling/evaporation rate, initial concentration, solvent purity. |
| Hydrothermal Synthesis | Crystallization from a high-temperature aqueous solution under high vapor pressure. | Temperature, pressure, reactant concentrations, pH. |
Advanced Crystallographic and Structural Elucidation of Calcium Fluorophosphate Dihydrate
Determination of Crystal System and Space Group
Calcium fluorophosphate (B79755) dihydrate is known to crystallize in the monoclinic crystal system . drugfuture.com This determination is a foundational step in understanding the three-dimensional arrangement of its constituent ions. Monoclinic systems are characterized by three unequal crystallographic axes, with two axes perpendicular to each other and the third axis inclined. This arrangement results in a crystal lattice with a unique two-fold rotational axis and/or a mirror plane.
For context, other hydrated calcium phosphates have been extensively studied. For instance, dicalcium phosphate (B84403) dihydrate (DCPD), also known as brushite, crystallizes in the monoclinic space group Ia. researchgate.net This suggests that complex hydrated phosphate compounds of calcium often adopt lower symmetry crystal systems.
Refinement of Unit Cell Parameters and Atomic Coordinates
A full refinement of the unit cell parameters (the lengths of the cell edges a, b, and c, and the angle β for a monoclinic system) and the precise atomic coordinates of each atom within the unit cell for calcium fluorophosphate dihydrate is not publicly documented in the available literature. This detailed crystallographic data is typically obtained through advanced diffraction techniques and subsequent computational refinement.
To illustrate the type of data required, the table below shows the refined unit cell parameters for a related compound, brushite (CaHPO₄·2H₂O), which also crystallizes in the monoclinic system.
| Unit Cell Parameter | Value for Brushite (CaHPO₄·2H₂O) |
| a | 5.812 Å |
| b | 15.180 Å |
| c | 6.239 Å |
| β | 116.42° |
| Space Group | Ia |
Data for Brushite (CaHPO₄·2H₂O) from literature. researchgate.net
Obtaining similar data for this compound would be a critical step for future research, enabling a complete and unambiguous description of its atomic arrangement.
Analysis of Cationic and Anionic Coordination Environments
The coordination environment describes the arrangement of anions around a central cation and vice versa. For an atom to coordinate with a calcium ion, it must act as a Lewis base, meaning it can donate a pair of electrons. reddit.com In this compound, the Ca²⁺ cation is expected to be coordinated by oxygen atoms from the phosphate group and the water molecules, as well as the fluorine atom.
In many crystal structures of calcium phosphates and fluorides, the calcium ion is often found in a high coordination environment. For example, in fluorite (CaF₂), each Ca²⁺ ion is surrounded by eight F⁻ ions in a cubic arrangement. nih.gov In hydrated calcium phosphates like brushite, the calcium ion is also coordinated by oxygen atoms from both the phosphate groups and the water molecules.
The fluorophosphate anion (FPO₃²⁻) is tetrahedral, with the phosphorus atom at the center bonded to three oxygen atoms and one fluorine atom. The negative charge is distributed among the oxygen and fluorine atoms. The coordination of this anion would involve the electrostatic attraction between its negatively charged atoms and the surrounding Ca²⁺ cations.
A detailed analysis of the bond lengths and angles within these coordination polyhedra for this compound awaits the determination of its complete crystal structure.
Detailed Characterization of Hydration States and Water Molecule Interactions
The "dihydrate" in this compound signifies the presence of two water molecules per formula unit within the crystal lattice. These water molecules are not merely occupying random voids but are integral to the structure.
In analogous hydrated calcium phosphate structures, such as brushite, the water molecules play a crucial role. researchgate.net They participate in the coordination sphere of the calcium ions and form extensive hydrogen bonding networks. It is highly probable that in this compound, the water molecules are also directly bonded to the Ca²⁺ ions.
The interaction of water with cations like Ca²⁺ is a complex phenomenon. The charge of the cation influences the surrounding water molecules, and the formation of contact ion pairs can lead to a rearrangement and reduction of the water molecules in the first hydration shell. scirp.org
Hydrogen bonds are directional electrostatic interactions that play a critical role in the stability of many crystalline solids, particularly hydrated compounds. nih.gov In hydrated calcium phosphates, a complex network of hydrogen bonds exists between the water molecules and the oxygen atoms of the phosphate groups. researchgate.net
It is anticipated that in this compound, a similar hydrogen-bonding network is present. This network would likely involve:
Hydrogen bonds from the water molecules to the oxygen atoms of the fluorophosphate anions.
Hydrogen bonds between adjacent water molecules.
Investigation of Polymorphic Forms and Phase Relationships
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound have the same chemical formula but different physical properties. The existence of polymorphs is common among calcium phosphates and carbonates. echemi.com
Currently, there is no specific information in the referenced literature identifying or characterizing polymorphic forms of this compound. The known form is described as monoclinic crystals that exhibit a tendency to form twins. drugfuture.com Twinning is a phenomenon where two or more individual crystals share some of the same crystal lattice points in a symmetrical manner, which can sometimes be mistaken for polymorphism.
As no polymorphic forms of this compound have been reported in the surveyed literature, this section remains a topic for future investigation. Should different polymorphs be discovered, their characterization would involve determining their unique crystal structures, stabilities under different conditions of temperature and pressure, and the phase transitions between them. Such studies are crucial for understanding the material's properties and for controlling its crystallization. For many calcium phosphate phases, the formation of metastable precursor phases that transform into more stable forms is a key aspect of their crystallization. echemi.com
Structural Dynamics during Polymorphic Transitions
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a critical area of study for understanding a compound's physical and chemical properties. Different polymorphs of the same compound can exhibit varied stability, solubility, and reactivity. In the context of calcium phosphates and related minerals, temperature and pressure can induce polymorphic transitions. For instance, dicalcium phosphate dihydrate (Brushite) can transform into other phases upon heating.
However, based on a review of the available scientific literature, specific studies detailing the structural dynamics during polymorphic transitions of this compound (CaPO3F·2H2O) are not extensively documented. While polymorphism is a known phenomenon in many calcium phosphate compounds, the specific conditions (e.g., temperature, pressure) that would induce such transitions in CaPO3F·2H2O and the resulting structural changes have not been characterized. Further research would be required to identify potential polymorphs and elucidate the atomic-level rearrangements that occur during such transformations.
Microstructural Analysis
The microstructure of a crystalline material provides insight into its formation and functional properties. This analysis encompasses the size, shape, and orientation of its constituent crystals.
The morphology of a crystal is the external shape it assumes, which is a direct reflection of its internal atomic arrangement and the conditions of its growth. This compound is known to form monoclinic crystals. echemi.com The growth of these crystals can be anisotropic, meaning that the growth rates differ along various crystallographic directions, leading to specific shapes.
In related calcium phosphate systems, the presence of certain ions in the growth environment has a profound impact on crystal morphology. The fluoride (B91410) ion, in particular, is known to influence the habit of precipitating calcium phosphate crystals. nih.gov Studies on other calcium phosphates have shown that fluoride can alter the crystal nanostructure from porous, plate-like forms to more dense, needle-like arrays. americanelements.com For example, in the absence of fluoride, dicalcium phosphate dihydrate (DCPD) may form, while the presence of fluoride encourages the crystallization of more basic phases like fluorapatite (B74983). nih.gov This is often explained by the preferential adsorption of fluoride ions onto specific crystal faces, which inhibits growth on those faces and promotes elongation along others. While these studies were not performed specifically on CaPO3F·2H2O, the principles suggest that fluoride concentration during its synthesis would be a critical parameter in controlling its crystal morphology and growth anisotropy.
Table 1: Influence of Ions on Calcium Phosphate Crystal Morphology
| Influencing Ion | Effect on Morphology | Resulting Phase Example |
| Fluoride (F⁻) | Promotes transition from plate-like to needle-like crystals. americanelements.com | Fluoridated Hydroxyapatite (B223615) americanelements.com |
| Strontium (Sr²⁺) | Induces formation of petaloid and pseudo-hexagonal crystals. diva-portal.org | Strontium-doped Brushite diva-portal.org |
| Phosphate (PO₄³⁻) | Can cause elongation in calcite crystals. semineral.es | Elongated Calcite semineral.es |
Detection and Characterization of Twinning Phenomena
Crystal twinning occurs when two or more separate crystals share some of the same crystal lattice points in a symmetrical, non-random manner. echemi.com This results in an intergrowth of crystals that are related to each other by a defined symmetry operation, such as reflection across a twin plane or rotation about a twin axis. There are several types of twinning, including:
Growth twins: Formed during the initial crystal growth.
Transformation twins: Result from a phase transition where the crystal structure changes. echemi.com
Deformation twins: Occur when an existing crystal is subjected to mechanical stress. echemi.com
The presence of twinning can significantly affect the physical properties of a material. For Calcium Fluorophosphate, there is a noted tendency for the crystals to form twins. echemi.com While the specific twin laws and mechanisms for CaPO3F·2H2O are not detailed in the literature, studies on analogous compounds like gypsum (calcium sulfate (B86663) dihydrate) show that impurities, such as carbonate ions, can trigger the formation of specific contact twins. nih.gov This suggests that the presence of foreign ions in the crystallization environment of this compound could be a key factor in the formation and characterization of its twinning phenomena.
Application of Advanced Diffraction Techniques
To fully understand the complex structure of hydrated compounds like this compound, advanced diffraction techniques are indispensable. These methods provide unparalleled detail about atomic arrangements, bond lengths, and the precise location of all atoms, including hydrogen.
Synchrotron X-ray diffraction (SR-XRD) is a powerful technique for materials characterization, offering significant advantages over conventional laboratory X-ray sources. youtube.com Synchrotron facilities produce extremely intense and highly collimated X-ray beams, which allows for the rapid collection of high-resolution data from very small sample volumes. nih.gov
The key benefits of SR-XRD for analyzing a compound like CaPO3F·2H2O include:
High Resolution: The exceptional quality of the synchrotron beam allows for the precise determination of lattice parameters and the resolution of closely spaced diffraction peaks. nih.gov This is crucial for unambiguously identifying the crystal phase and detecting subtle structural distortions.
High Intensity: The high flux enables the study of weakly scattering materials, very small crystals, or the detection of minor crystalline phases that might be present as impurities. nih.gov
Tunable Wavelength: The ability to select the X-ray energy is useful for avoiding fluorescence from certain elements and for conducting advanced experiments like resonant diffraction to probe specific atomic environments.
While specific SR-XRD studies on CaPO3F·2H2O are not prominent in the literature, the technique has been successfully used to solve the complex structures of new pharmaceutical cocrystals from powder data and to characterize the surface chemistry of sensitive materials. nih.govnih.gov Its application would be invaluable for a definitive, high-resolution determination of the CaPO3F·2H2O crystal structure.
While X-ray diffraction is excellent for mapping the positions of heavier atoms, it is largely insensitive to hydrogen atoms due to their low electron density. Neutron diffraction overcomes this limitation, as neutrons scatter from atomic nuclei, making it an ideal tool for locating hydrogen atoms. researchgate.net This capability is essential for accurately describing the structure of hydrated compounds.
For this compound, neutron diffraction is the definitive method for:
Determining Water Molecule Orientation: It can precisely measure the O-H bond lengths and the H-O-H bond angles of the two water molecules in the crystal lattice.
Characterizing Hydrogen Bonding: It reveals the complete network of hydrogen bonds between the water molecules and the fluorophosphate anions, which is critical for understanding the forces that hold the crystal structure together.
Research on modified gypsum systems incorporating fluorophosphates (Ca(SO₄)x(PO₃F)₁-x·2H₂O) has utilized neutron diffraction for detailed structural analysis. bham.ac.uk Furthermore, joint refinement using both neutron and X-ray diffraction data has been shown to produce highly accurate models of calcium-containing phosphate structures, resolving the positions and even the protonation states of residues and water molecules. researchgate.netnih.gov This approach would be the gold standard for a complete structural elucidation of this compound.
Table 2: Comparison of Advanced Diffraction Techniques
| Technique | Primary Interaction | Key Advantage for CaPO3F·2H2O | Limitation |
| Synchrotron X-ray Diffraction | X-rays with electron cloud | High resolution of Ca, P, O, F positions; phase purity analysis. nih.gov | Poor sensitivity to hydrogen atoms. |
| Neutron Diffraction | Neutrons with atomic nuclei | Precise localization of hydrogen atoms in water molecules; characterization of hydrogen bonding network. researchgate.net | Requires larger crystals and access to a nuclear reactor or spallation source. |
Sophisticated Spectroscopic Characterization of Calcium Fluorophosphate Dihydrate
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy is a powerful non-destructive method for probing the molecular structure of materials. rsc.org Both FTIR and Raman spectroscopy measure the vibrational energies of molecular bonds; however, they operate on different principles. icpms.cz FTIR measures the absorption of infrared light by molecules, making it particularly sensitive to polar bonds like C=O or O-H. rsc.org In contrast, Raman spectroscopy measures the inelastic scattering of laser light and is more sensitive to non-polar, symmetric bonds (e.g., C-C, S-S). rsc.orgresearchgate.net Used in tandem, they provide complementary information for a complete vibrational analysis. icpms.czresearchgate.net
The cornerstone of calcium fluorophosphate's structure is the phosphorofluoridate anion (PO₃F²⁻). Its vibrational modes serve as a fingerprint for the compound's identification. Detailed analysis of analogous compounds, such as cadmium fluorophosphate (B79755) dihydrate (CdPO₃F(H₂O)₂), provides a strong basis for assigning the vibrational bands of CaPO₃F·2H₂O. mdpi.com
The PO₃F²⁻ anion, assuming C₃ᵥ symmetry in its free state, has characteristic stretching and bending modes. In the solid state, crystal lattice effects and the local environment (site symmetry) can cause these bands to split. mdpi.com
Key vibrational modes for the phosphorofluoridate anion include:
P-F Stretching (ν(P-F)) : This mode is a direct indicator of the phosphorus-fluorine bond and is typically observed in the 790-820 cm⁻¹ region. In the Raman spectrum of a PO₃F²⁻ solution, it appears around 795 cm⁻¹. mdpi.com
Symmetric P-O Stretching (νₛ(PO₃)) : This mode corresponds to the in-phase stretching of the three P-O bonds. It characteristically produces the strongest band in the Raman spectrum and a relatively strong band in the IR spectrum, typically found between 950 and 1050 cm⁻¹. mdpi.com
Antisymmetric P-O Stretching (νₐₛ(PO₃)) : This mode involves the out-of-phase stretching of the P-O bonds. It is typically very strong and broad in the IR spectrum, often splitting into multiple components due to crystal effects, and is weak or absent in the Raman spectrum. This vibration is generally observed in the 1100-1150 cm⁻¹ range. mdpi.com
Deformational Modes (δ(PO₃) and δ(FPO₃)) : These bending modes occur at lower wavenumbers, typically in the 500-600 cm⁻¹ region. mdpi.com
The following table, based on data from the closely related CdPO₃F(H₂O)₂, summarizes the expected vibrational bands for the PO₃F²⁻ anion in a crystalline dihydrate environment. mdpi.com
| Vibrational Mode | Assignment | IR (cm⁻¹) | Raman (cm⁻¹) |
| P-O Antisymmetric Stretch | νₐₛ(PO₃) | ~1134, ~1109 | Not Observed |
| P-O Symmetric Stretch | νₛ(PO₃) | ~1006 | ~1008 |
| P-F Stretch | ν(P-F) | ~816 | ~813 |
| O-P-O Bending | δ(PO₃) | ~558, ~541 | ~550 |
| F-P-O Bending | δ(FPO₃) | Not Observed | Not Observed |
| PO₃ Rocking | ρ(PO₃) | Not Observed | ~357 |
The "dihydrate" designation signifies the presence of two water molecules per formula unit, which are integral to the crystal structure. Vibrational spectroscopy is highly effective for characterizing these water molecules. nih.gov The O-H stretching and H-O-H bending (scissoring) modes are particularly informative.
In the solid state, water molecules can be involved in hydrogen bonding of varying strengths, which influences their vibrational frequencies. mdpi.com The presence of crystallographically distinct water molecules, as seen in analogous dihydrate structures, can lead to the splitting of water-related vibrational bands. mdpi.com
O-H Stretching (ν(O-H)) : These vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, from 3000 to 3600 cm⁻¹. The position and breadth of these bands are indicative of the strength of hydrogen bonding. mdpi.com For instance, in CdPO₃F(H₂O)₂, the presence of two different water molecules results in distinct bands within this region, characteristic of medium-strength hydrogen bonds. mdpi.com
H-O-H Bending (δ(H₂O)) : The scissoring motion of the water molecule gives rise to a band in the 1600-1700 cm⁻¹ region. mdpi.com Splitting of this band provides strong evidence for the existence of more than one distinct water environment within the crystal lattice. mdpi.com
Librational Modes : At lower frequencies (typically below 1000 cm⁻¹), librational (rocking, wagging, twisting) modes of the water molecules can be observed, although they are often weak and can overlap with anion vibrations.
During the synthesis of calcium fluorophosphate, common impurities such as carbonate (CO₃²⁻) or unreacted starting materials like hydrogen phosphate (B84403) (HPO₄²⁻) can be incorporated into the final product. researchgate.net FTIR spectroscopy is particularly adept at detecting these substitutions even at low levels.
Carbonate (CO₃²⁻) Substitution : Carbonate ions can substitute for either phosphate groups (B-type substitution) or hydroxyl groups in apatite-like structures (A-type substitution). researchgate.netarizona.edu The presence of carbonate is indicated by characteristic absorption bands. The ν₃ vibrational mode of carbonate appears in the 1400-1550 cm⁻¹ region, while the ν₂ mode is found near 870-880 cm⁻¹. researchgate.netresearchgate.net For example, type-B substitution in apatites often shows a band around 1413-1465 cm⁻¹, while type-A shows bands near 1465 and 1546 cm⁻¹. researchgate.netresearchgate.net
Hydrogen Phosphate (HPO₄²⁻) Impurity : The presence of HPO₄²⁻ groups, which can arise from incomplete reaction or hydrolysis, can be identified by a characteristic band around 875 cm⁻¹. This band is associated with the P-O(H) stretching vibration. researchgate.net The presence of these groups can indicate that the synthesized product is calcium-deficient or contains phases like dicalcium phosphate dihydrate (Brushite) or octacalcium phosphate. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific nuclei, such as ³¹P and ¹⁹F. nih.govwikipedia.org It is uniquely capable of distinguishing between different crystallographic sites, identifying phases, and characterizing atomic connectivity.
³¹P is a spin-1/2 nucleus with 100% natural abundance, making it an ideal probe for solid-state NMR. nih.gov The ³¹P chemical shift is highly sensitive to the nature of the phosphate group and its surroundings.
In calcium phosphate materials, the ³¹P chemical shift typically falls within a narrow range. For crystalline hydroxyapatite (B223615) and fluorapatite (B74983), the main signal appears around 2-3 ppm relative to 85% H₃PO₄. nih.govnih.gov Amorphous calcium phosphate phases, in contrast, exhibit a much broader signal due to the wide distribution of local phosphorus environments. nih.gov
For calcium fluorophosphate dihydrate, the ³¹P NMR spectrum is expected to show a relatively sharp resonance peak, indicative of a well-ordered crystalline environment. The precise chemical shift will be influenced by the direct bonding to fluorine and the coordination to calcium ions. Cross-polarization (CP) experiments, such as ¹H→³¹P CP, can be used to selectively enhance the signals of phosphorus nuclei that are in close spatial proximity to protons, such as those from the water of hydration or any HPO₄²⁻ impurities. nih.gov This can help distinguish between fully deprotonated PO₃F²⁻ groups and protonated species.
Like ³¹P, ¹⁹F has a spin of 1/2 and 100% natural abundance, offering high sensitivity for NMR experiments. wikipedia.orgnih.gov ¹⁹F NMR is characterized by a very large chemical shift range, making it exceptionally sensitive to the local electronic environment of the fluorine atom. wikipedia.orgrsc.org
In solid calcium fluorophosphate, the ¹⁹F NMR signal provides direct information on the fluorine environment. In similar materials like fluoridated apatites, fluorine atoms bonded to calcium ions (F-Ca(n) species) exhibit chemical shifts in the range of -103 to -105 ppm relative to CFCl₃. nih.gov A sharp resonance in this region would confirm the incorporation of fluorine into a regular, crystalline lattice site.
Furthermore, ¹⁹F NMR is an excellent tool for identifying byproducts from the hydrolysis of fluorophosphate species. If the PO₃F²⁻ anion undergoes hydrolysis, it can form species like difluorophosphate (PO₂F₂⁻). acs.org The detection of these hydrolysis byproducts is critical for assessing the purity and stability of the compound.
The following table presents characteristic NMR data for the primary fluorine species and potential hydrolysis byproducts, derived from studies on related fluorophosphate systems. acs.org
| Species | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| PO₂F₂⁻ | ¹⁹F | -81 to -86 | Doublet | |
| ³¹P | -6.6 to -12.8 | Triplet | J(P-F) ≈ 960 Hz | |
| PF₆⁻ | ¹⁹F | ~ -73 | Doublet | |
| ³¹P | ~ -144 | Septet | J(P-F) ≈ 710 Hz |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. unito.it This method is particularly sensitive to paramagnetic centers, such as defects in a crystal lattice or transition metal ions. unito.itnih.gov For diamagnetic materials like pure calcium fluorophosphate, which are typically EPR-silent, the technique can be used to investigate intrinsic impurities or radiation-induced defect centers. nih.gov
EPR spectroscopy is instrumental in identifying and characterizing paramagnetic defect centers in calcium fluorophosphate. aps.org Studies have successfully detected distinct defect centers, including color centers that form after exposure to ultraviolet (UV) irradiation and other fundamental defects present in the material prior to irradiation. aps.org
Following γ-irradiation, various carbonate-related radicals can be formed and detected. In materials like carbonate-containing hydroxyapatite, an orthorhombic CO₂⁻ free radical signal appears, and at higher doses, a CO₃⁻ free radical can also be observed. nist.gov The characteristics of these EPR signals, such as their g-factors and hyperfine coupling constants, provide detailed information about the structure and electronic environment of the defect center. unito.it For instance, the analysis of single-crystal EPR spectra allows for the determination of the g and A tensor components, which describe the interaction of the unpaired electron with the external magnetic field and surrounding nuclear spins, respectively. unito.it
Table 1: Examples of Paramagnetic Centers Detected by EPR in Calcium Phosphates
| Paramagnetic Center | Host Material Context | Inducing Agent | Typical EPR Signal Characteristics |
| Color Centers | Calcium Fluorophosphate | UV Irradiation | Varies with defect type |
| CO₂⁻ Radical | Carbonated Hydroxyapatite | γ-irradiation | Orthorhombic signal |
| CO₃⁻ Radical | Carbonated Hydroxyapatite | High-dose γ-irradiation | Dose-dependent signal emergence |
| Mn²⁺ Impurity | Tricalcium Phosphate | Intrinsic | Characteristic six-line hyperfine pattern |
This table provides illustrative examples of paramagnetic centers that can be studied using EPR in calcium phosphate-based materials.
EPR is highly effective for investigating how impurity ions, such as manganese (Mn²⁺), are incorporated into the calcium fluorophosphate crystal structure. aps.org The crystal structure of calcium fluorophosphate (apatite structure) presents two distinct calcium sites, Ca(I) and Ca(II), where substituent ions can reside. aps.orgaps.org
EPR studies have successfully identified Mn²⁺ ions at both the Ca(I) and Ca(II) sites. aps.org The identification of Mn²⁺ at the less common Ca(II) site was confirmed through the symmetry properties of its EPR spectrum and a superhyperfine coupling to a neighboring fluorine ion. aps.org The spin Hamiltonian parameters derived from the EPR spectrum, including crystalline field terms (D and E) and hyperfine coupling constants, provide a detailed description of the local environment of the Mn²⁺ ion. aps.orgnju.edu.cn By measuring the EPR signal intensity, the concentration of Mn²⁺ at each site can be determined as a function of the total manganese concentration in the starting material, offering insights into the substitution preferences and mechanisms. aps.org
Table 2: Spin Hamiltonian Parameters for Mn²⁺ in the Ca(II) Site of Calcium Fluorophosphate
| Parameter | Description | Significance |
| g-value | Characterizes the interaction of the electron spin with the magnetic field. | Identifies the paramagnetic ion. |
| D and E terms | Fine structure parameters related to the crystal field symmetry. | Describes the distortion of the local site from perfect cubic symmetry. |
| Hyperfine Term (A) | Describes the interaction between the electron spin and the Mn nuclear spin. | Confirms the presence of manganese and provides information on the electronic wavefunction. |
| Superhyperfine Term | Describes the interaction with neighboring nuclear spins (e.g., ¹⁹F). | Confirms the location of the Mn²⁺ ion relative to other atoms in the lattice. |
This table is based on the types of parameters determined in EPR studies of Mn²⁺ in calcium fluorophosphate. aps.org
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)
XPS and TOF-SIMS are powerful surface-sensitive techniques used to analyze the outermost layers of a material. nih.govrsc.org XPS provides quantitative information about the elemental composition and chemical bonding states within the top 2-10 nanometers of the surface. rsc.orgmeasurlabs.com TOF-SIMS analyzes the very outermost atomic or molecular layers (sub-nm) with high mass resolution and sensitivity, capable of detecting trace elements in the ppm range. carleton.edusurfacesciencewestern.com
For calcium phosphates, XPS is used to determine the elemental composition and identify the chemical states of calcium, phosphorus, and oxygen. nih.govresearchgate.net The binding energies of the Ca 2p, P 2p, and O 1s core level peaks are characteristic of the phosphate phase. nih.govresearchgate.net For instance, the P 2p peak for calcium phosphates is typically found around 133.4 eV. researchgate.net The atomic ratios, such as Ca/P and O/Ca, calculated from XPS peak intensities, are crucial for identifying the specific calcium phosphate phase present at the surface. nih.govresearchgate.net
TOF-SIMS complements XPS by providing detailed molecular information from the surface. nist.gov The relative intensities of key secondary ions, such as PO₃⁻, PO₂⁻, O⁻, OH⁻, Ca⁺, and CaOH⁺, can be used to differentiate between various calcium phosphate phases. nih.govnih.gov Principal Component Analysis (PCA) of TOF-SIMS spectra is often employed to distinguish subtle differences between samples. nih.gov
Table 3: Key Spectroscopic Features for Surface Analysis of Calcium Phosphates
| Technique | Feature | Information Provided |
| XPS | Ca 2p, P 2p, O 1s Peak Positions | Chemical state and bonding environment. researchgate.net |
| Ca/P and O/Ca Atomic Ratios | Stoichiometry and phase identification. nih.gov | |
| O 1s Shake-up Satellite | Correlates with phosphate oxygen content. nih.govresearchgate.net | |
| TOF-SIMS | PO₃⁻/PO₂⁻ Intensity Ratio | Differentiation between phosphate phases. nih.gov |
| Key Ion Intensities (Ca⁺, CaOH⁺, O⁻) | Fingerprint for specific calcium phosphate structures. nih.gov |
Depth profiling is essential for understanding the compositional variation from the surface into the bulk of the material. libretexts.org This is particularly important for analyzing layered structures, surface modifications, or contamination. libretexts.orgnih.gov TOF-SIMS, especially in a dual-beam mode, is an ideal technique for this purpose. libretexts.orgresearchgate.net In this setup, one ion beam (e.g., Cs⁺ or O₂⁺) is used to systematically sputter and etch a crater into the sample, while a second, pulsed analysis beam (e.g., Bi⁺) analyzes the chemical composition at the bottom of the crater. surfacesciencewestern.comnih.govresearchgate.net
By recording sequential mass spectra as the crater deepens, a depth profile is constructed, plotting the intensity of specific ions as a function of sputter time (which correlates to depth). libretexts.org This allows for the clear differentiation between surface species and the underlying bulk material. XPS can also be used for depth profiling by combining it with an ion beam for sputtering, offering the added advantage of providing chemical state information as a function of depth. measurlabs.com These techniques can reveal if the surface of this compound has a different composition (e.g., is fluorine-depleted or has surface contaminants) compared to the bulk.
Optical Spectroscopy
Optical spectroscopy, encompassing techniques like absorption, fluorescence, and excitation spectroscopy, provides valuable information about the electronic structure and the environment of optically active centers within calcium fluorophosphate. aps.orgcapes.gov.br These measurements are crucial for understanding the material's properties for applications such as phosphors and lasers.
When doped with rare-earth or transition metal ions, calcium fluorophosphate exhibits characteristic optical spectra. For example, neodymium-doped calcium fluorophosphate (FAP:Nd) has been studied extensively. capes.gov.br Its absorption, excitation, and fluorescence spectra are partially polarized, which is expected when the Nd³⁺ ion substitutes for Ca²⁺ at the Ca(II) site, which has C₁h symmetry. capes.gov.br Such studies can determine key parameters like the fluorescence lifetime and identify the specific wavelengths of laser oscillation. capes.gov.br Furthermore, optical measurements are used in conjunction with EPR to study defect centers, correlating optical absorption bands with specific paramagnetic defects identified by EPR. aps.org
UV-Vis and Luminescence Studies for Electronic Structure and Defect Correlation
The electronic structure and the nature of defects in this compound (CaFPO₃·2H₂O) are crucial for understanding its optical properties and potential applications in fields such as dosimetry and photonics. UV-Vis spectroscopy and luminescence techniques, including photoluminescence (PL), thermoluminescence (TL), and optically stimulated luminescence (OSL), are powerful tools for probing the electronic band structure and characterizing defect centers within the material. While direct and extensive research specifically on this compound is limited, valuable insights can be drawn from studies on closely related materials like fluorapatite (Ca₁₀(PO₄)₆F₂) and other undoped calcium phosphates.
Electronic Structure and UV-Vis Absorption
Theoretical and experimental studies on fluorapatite, a compound with a similar chemical composition, indicate that it is a wide band-gap insulator. First-principles calculations have estimated the band gap of fluorapatite to be approximately 5.47 eV. This wide band gap suggests that pure, defect-free this compound would be transparent in the visible region and would only begin to absorb light in the deep UV region.
The UV-Vis absorption spectrum of such materials is primarily characterized by the onset of fundamental absorption, which corresponds to the electronic transition from the top of the valence band to the bottom of the conduction band. In related calcium fluoride (B91410) minerals, an absorbance peak around 300 nm has been observed. For undoped calcium phosphate transparent ceramics, high transmittance is typically observed in the visible and near-infrared regions (500–2500 nm), with absorption increasing in the UV range.
Luminescence Properties and Defect Correlation
Luminescence in nominally undoped materials like this compound is often associated with the presence of intrinsic defects, which can act as trapping centers for charge carriers (electrons and holes) and as recombination centers for luminescence emission. These defects can be point defects such as ion vacancies, interstitial ions, or anti-site defects. Ionizing radiation can excite the material, creating electron-hole pairs that can be trapped at these defect sites. The subsequent release of these trapped charges, either by thermal stimulation (in TL) or optical stimulation (in OSL), results in luminescence.
Studies on undoped calcium phosphate have revealed intrinsic defect-related luminescence. For instance, an emission peak at 450 nm has been attributed to excitons in undoped calcium phosphate transparent ceramics. In other phosphate-based materials, such as LiMgPO₄, intrinsic defect-related luminescence bands have been observed at around 360 nm and 650 nm in radioluminescence and thermoluminescence spectra. These emissions are often linked to defects like oxygen vacancies.
In natural fluorapatite, which often contains trace impurities, luminescence can also be influenced by the presence of rare-earth elements. For example, Ce³⁺ ions can lead to an emission band at 371 nm when excited at 300 nm. Other rare-earth ions like Sm³⁺, Pr³⁺, Eu³⁺, Dy³⁺, and Tb³⁺ can also introduce characteristic emission peaks.
Detailed Findings from Thermoluminescence (TL) and Optically Stimulated Luminescence (OSL) in Related Materials
Detailed investigations into the TL and OSL properties of natural fluorapatite provide significant insights into the types of defects and their energy levels, which can be considered analogous to what might be expected in synthetic this compound.
In one study on Brazilian fluorapatite, the TL glow curve after irradiation with beta particles was deconvoluted into six distinct peaks, each corresponding to a different trap depth within the material's band gap. The activation energies for these traps were found to vary between 0.68 and 1.11 eV.
| Glow Peak Temperature (°C) | Activation Energy (eV) |
|---|---|
| 99 | 0.68 |
| 147 | - |
| 188 | - |
| 242 | - |
| 329 | - |
| 431 | 1.11 |
Note: Activation energies for all peaks were not specified in the source. Data is based on studies of a related compound, natural fluorapatite.
The OSL decay curve of the same material was found to be composed of three components with different decay times, indicating the presence of multiple trapping centers with varying optical cross-sections.
| Component | Decay Time (s) |
|---|---|
| Component 1 | 0.39 |
| Component 2 | 5 |
| Component 3 | 64 |
Note: Data is based on studies of a related compound, natural fluorapatite.
Another study on fluorapatite identified three main TL glow peaks at approximately 350 K (77 °C), 470 K (197 °C), and 570 K (297 °C) when irradiated with a beta source. The presence of these distinct peaks strongly suggests a complex defect structure within the apatite lattice, which is likely to be present in a similar fashion in this compound. The correlation between UV-Vis absorption and luminescence arises from the fact that the energy from absorbed UV photons can be transferred to these defect centers, leading to their characteristic emissions.
Defect Chemistry and Non Stoichiometry in Calcium Fluorophosphate Dihydrate
Investigation of Extrinsic Defects and Doping Effects
Extrinsic defects are created when foreign atoms (dopants) are intentionally or unintentionally incorporated into the crystal lattice. The study of doping effects is critical for tailoring the properties of calcium fluorophosphate (B79755) dihydrate for specific applications.
Aliovalent ion substitution involves replacing a host ion with a dopant ion of a different charge. rsc.org Such substitutions can significantly alter the lattice structure, electrical properties, and chemical reactivity of the material. In calcium phosphates, aliovalent substitutions are a well-established method to enhance their biological and physicochemical properties. nih.govproquest.com
For instance, substituting the divalent calcium ion (Ca²⁺) with a monovalent ion like sodium (Na⁺) or a trivalent ion like yttrium (Y³⁺) will introduce a charge imbalance in the lattice. Similarly, the phosphate (B84403) group can be substituted by other anionic groups. These substitutions can lead to changes in lattice parameters, the creation of vacancies or interstitials for charge compensation, and alterations in the material's solubility and surface charge. researchgate.net
Table 2: Potential Effects of Aliovalent Ion Substitutions in Calcium Fluorophosphate Dihydrate
| Dopant Ion | Substituted Ion | Potential Effects on Lattice and Properties |
| Strontium (Sr²⁺) | Calcium (Ca²⁺) | Can alter crystal morphology and may influence biological response. diva-portal.org |
| Magnesium (Mg²⁺) | Calcium (Ca²⁺) | May affect crystallinity and solubility, potentially enhancing bioactivity. nih.gov |
| Sodium (Na⁺) | Calcium (Ca²⁺) | Creates a negative charge imbalance, potentially compensated by anion vacancies or cation interstitials. |
| Yttrium (Y³⁺) | Calcium (Ca²⁺) | Creates a positive charge imbalance, potentially compensated by cation vacancies or anion interstitials. rsc.org |
| Carbonate (CO₃²⁻) | Phosphate Group | A common substitution in biological apatites, affecting crystallinity and solubility. nih.gov |
| Sulfate (B86663) (SO₄²⁻) | Phosphate Group | Can influence crystal agglomeration and purity. nih.gov |
Vacancy Creation: If a higher-valent cation replaces a lower-valent one (e.g., Y³⁺ for Ca²⁺), a cation vacancy may be created to balance the excess positive charge. Conversely, substituting a lower-valent cation for a higher-valent one (e.g., Na⁺ for Ca²⁺) can be compensated by the formation of an anion vacancy.
Interstitial Formation: The charge imbalance can also be compensated by the incorporation of ions into interstitial sites. For example, the substitution of Ca²⁺ with Y³⁺ might be accompanied by the introduction of an interstitial fluoride (B91410) ion (F⁻).
Electronic Compensation: In some cases, the charge can be compensated by a change in the oxidation state of the lattice ions, such as the reduction or oxidation of a transition metal ion within the structure. rsc.org
The specific charge compensation mechanism that dominates depends on the formation energies of the different compensating defects.
Analysis of Defect Aggregation and Cluster Formation
For example, in calcium fluoride (CaF₂), which is a component of the fluorophosphate structure, trivalent dopant ions are known to form clusters with fluoride interstitials. aps.org A similar phenomenon can be expected in this compound, where extrinsic dopants and their charge-compensating intrinsic defects can form stable complexes. For instance, a trivalent cation substituting for a calcium ion might form a cluster with a nearby calcium vacancy or an interstitial fluoride ion.
These defect clusters can have a profound impact on the material's properties. They can act as trapping sites for charge carriers, influencing luminescence and electrical conductivity. They can also affect ion transport and diffusion within the crystal, which is particularly relevant for applications involving ion exchange or controlled release. The aggregation of defects can also be a precursor to the formation of new phases within the material. mdpi.com
Influence of Defect Chemistry on Crystal Growth and Stability
The presence and nature of defects in the crystal lattice of calcium fluorophosphates have a profound influence on their crystal growth and stability.
The incorporation of fluoride ions into the apatite structure is a key factor affecting its properties. Fluoride substitutes for the hydroxyl (OH⁻) group in the apatite lattice, leading to a more stable and less soluble mineral. ecmjournal.orgnih.gov This increased stability is attributed to the tighter crystal lattice formed due to the presence of fluoride ions. nih.gov The substitution of F⁻ for OH⁻ results in a reduction of the crystal volume and an increase in structural stability. nih.gov Research has shown that fluorapatite (B74983) exhibits the highest hardness and minimum degradation among calcium phosphates. researchgate.net
During crystal growth, free fluoride ions in the surrounding fluid can accelerate the hydrolysis of precursor phases and increase the driving force for the growth of apatitic mineral. nih.gov The rate of crystal growth and the resulting crystal morphology can be significantly affected by the concentration of fluoride and other substituting ions in the growth medium. researchgate.net For instance, studies on the synthesis of fluorapatite-hydroxyapatite nanoparticles have shown that the presence of fluoride influences the crystallinity and particle size of the resulting material. nih.govnih.gov
The stability of fluorapatite is also influenced by the presence of other substituting ions. For example, the incorporation of magnesium (Mg²⁺) into the fluorapatite lattice can lead to a less well-crystallized structure. nih.gov Similarly, the presence of carbonate substitutions can affect the stability and solubility of the apatite. nih.gov
The thermal stability of apatites is also enhanced by the presence of fluoride. Fluorine ions in the hexagonal channel of the apatite structure hinder the diffusion of hydroxide (B78521) ions at high temperatures, leading to increased thermal stability compared to hydroxyapatite (B223615). researchgate.net
The following table summarizes the influence of common defects on the properties of fluorapatite:
| Defect/Substitution | Influence on Crystal Growth | Influence on Stability |
| Fluoride (F⁻) for Hydroxide (OH⁻) | Accelerates hydrolysis of precursors, increases driving force for growth. nih.gov | Increases structural stability, reduces solubility, increases hardness, enhances thermal stability. ecmjournal.orgnih.govnih.govresearchgate.net |
| Carbonate (CO₃²⁻) for Phosphate (PO₄³⁻) | Can influence crystal morphology and size. | Can decrease stability and increase solubility depending on the substitution type and extent. nih.gov |
| Magnesium (Mg²⁺) for Calcium (Ca²⁺) | Can lead to less well-crystallized apatite. nih.gov | May decrease crystallinity and stability at higher concentrations. nih.gov |
| Strontium (Sr²⁺) for Calcium (Ca²⁺) | Can be incorporated into the lattice. | Can reduce dehydroxylation and decomposition peak temperatures. researchgate.net |
Strategies for Defect Engineering and Control
The ability to control the type and concentration of defects in calcium fluorophosphates is crucial for tailoring their properties for specific applications, particularly in the biomedical field. nih.govyoutube.com Defect engineering strategies aim to manipulate the crystal chemistry to achieve desired characteristics such as controlled solubility, enhanced bioactivity, or specific mechanical properties. nih.gov
One of the primary methods for defect engineering in apatites is through the control of the synthesis conditions. This includes adjusting the pH, temperature, and chemical composition of the precursor solutions. nih.gov For example, the Ca/P ratio in the starting materials can be varied to produce calcium-deficient hydroxyapatite, a non-stoichiometric form with properties that can be beneficial for bone regeneration. aps.orgnih.gov
The introduction of specific ionic substitutions is a key strategy for defect engineering. By carefully controlling the addition of ions such as fluoride, carbonate, magnesium, or strontium during synthesis, the properties of the resulting apatite can be precisely tuned. researchgate.netnih.gov For instance, the incorporation of silicate (B1173343) ions (SiO₄⁴⁻) in place of phosphate ions can enhance reactivity, dissolution rate, and bioactivity. researchgate.net
Various synthesis techniques offer different levels of control over defect chemistry. Wet chemical precipitation methods allow for the incorporation of a wide range of substitutions by controlling the composition of the aqueous solution. mdpi.com Sol-gel synthesis is another versatile method that enables the preparation of homogeneous and highly pure apatites with controlled stoichiometry. nih.govnih.gov Mechanochemical synthesis has also been employed to produce fluorapatite and fluorhydroxyapatite, where the high-energy milling process can influence the defect structure. researchgate.netceon.rs
Advanced characterization techniques are essential for understanding and controlling defect chemistry. Techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy are used to identify the types of substitutions and their locations within the apatite lattice. researchgate.netnih.gov
The table below outlines some strategies for defect engineering in calcium phosphates and their intended outcomes:
| Defect Engineering Strategy | Description | Desired Outcome |
| Control of Ca/P Ratio | Adjusting the molar ratio of calcium to phosphorus in the synthesis precursors. nih.gov | Creation of calcium-deficient apatites with enhanced bioresorption. nih.gov |
| Ionic Substitution | Intentional introduction of specific ions (e.g., F⁻, CO₃²⁻, Mg²⁺, Sr²⁺, SiO₄⁴⁻) into the apatite lattice during synthesis. researchgate.netnih.gov | Tailored solubility, mechanical properties, and biological response. researchgate.netnih.gov |
| Synthesis Method Selection | Utilizing methods like wet chemical precipitation, sol-gel, or mechanochemical synthesis to control crystal formation and defect incorporation. researchgate.netnih.govmdpi.com | Control over particle size, crystallinity, and homogeneity of defect distribution. nih.govnih.gov |
| Thermal Treatment | Annealing the synthesized apatite at specific temperatures. | Can be used to control crystallinity and phase purity, and to stabilize the defect structure. researchgate.net |
Phase Transformations, Stability, and Degradation Pathways of Calcium Fluorophosphate Dihydrate
Thermal Decomposition and Dehydration Behavior
The thermal treatment of hydrated calcium phosphates, including by extension calcium fluorophosphate (B79755) dihydrate, initiates a series of phase transformations, primarily driven by the loss of water molecules. The process of thermal decomposition and dehydration is complex and can be influenced by factors such as heating rate and the surrounding atmosphere. rsc.org
Studies on materials with similar structures, such as dicalcium phosphate (B84403) dihydrate (DCPD; CaHPO₄·2H₂O), provide insight into the likely thermal behavior of calcium fluorophosphate dihydrate. The thermal decomposition of DCPD has been shown to be a multi-step process. rsc.org Initially, surface water is lost, followed by the release of structural water, leading to the formation of different phases. netzsch.com The entire process for DCPD can be separated into five partially overlapping steps, which include the dehydration to anhydrous dicalcium phosphate (DCPA) and the subsequent transformation to γ-calcium pyrophosphate. rsc.org
The dehydration of DCPD is notably influenced by the water vapor pressure. nih.gov Unlike many other hydrates, the dehydration of DCPD is facilitated in the presence of water vapor, a phenomenon known as the Smith-Topley effect. nih.gov Under dry conditions, a poorly crystalline surface layer can form, inhibiting further dehydration. However, in the presence of water vapor, this layer can recrystallize, creating channels that allow for continued water loss. nih.gov
Table 1: General Stages of Thermal Decomposition of Dicalcium Phosphate Dihydrate
| Temperature Range | Event | Resulting Phase(s) |
| Around 80°C | Onset of surface and structural water loss | Amorphous phase formation begins netzsch.com |
| 105°C | Elimination of one mole of H₂O per two moles of CaHPO₄·2H₂O | Intermediate hydrate (B1144303) researchgate.net |
| 165°C | Elimination of the remaining three moles of hydration water | Anhydrous CaHPO₄ researchgate.net |
| Above 165°C | Decomposition of CaHPO₄ | Ca₂P₂O₇ formation at 270°C researchgate.net |
| ~220°C | Conversion temperature | Monetite formation researchgate.net |
| Above 250°C | No further endotherms detected | Stable anhydrous phase researchgate.net |
| 300°C | Dehydration | No significant change in XRD peak widths for some apatites mdpi.com |
| 350°C | Formation of γ-CaPO | From a phosphate group of monetite researchgate.net |
| 700°C | Formation of β-CaPO | - researchgate.net |
| 1200°C | Formation of α-CaPO | - researchgate.net |
Note: The temperatures and specific transformations can vary based on experimental conditions such as heating rate and atmosphere. The data is primarily based on studies of dicalcium phosphate dihydrate and may be used as a predictive model for this compound.
During the thermal decomposition of hydrated calcium phosphates like DCPD, the loss of water of crystallization leads to the formation of less hydrated or anhydrous phases. The complete dehydration of DCPD results in the formation of anhydrous dicalcium phosphate (DCPA, CaHPO₄), also known as monetite. researchgate.netumn.edu This transformation from the dihydrate to the anhydrous form is a common pathway observed under thermal stress. umn.edu The reverse transition, from DCPA to DCPD, is considered highly unlikely under normal conditions. umn.eduresearchgate.net
The existence of a stable hemihydrate phase of calcium fluorophosphate is not extensively documented. However, in the analogous compound calcium sulfate (B86663), a hemihydrate form (CaSO₄·½H₂O), commonly known as Plaster of Paris, is a well-known intermediate in the dehydration of gypsum (CaSO₄·2H₂O) to anhydrite (CaSO₄). bisley.biznih.gov Some research on the dehydration of DCPD has suggested the possible formation of a monohydrate as an intermediate, which could help to explain some experimental observations, although this is not definitively proven. scispace.com The formation of an anhydrous phase, however, is a well-established outcome of the thermal dehydration of DCPD. nih.govumn.edu
The study of the kinetics and thermodynamics of water loss provides crucial information about the stability of hydrated compounds and the energy requirements for their transformation. For dicalcium phosphate dihydrate, the dehydration process is kinetically controlled, with the rate of water loss being dependent on temperature and water vapor pressure. scispace.com
Kinetic analysis of the dehydration of CaHPO₄·2H₂O has shown that the process can be modeled to predict long-term stability under various storage conditions. netzsch.com Thermogravimetric analysis (TGA) at different heating rates reveals that the mass loss steps shift to higher temperatures as the heating rate increases, which is characteristic of a kinetic process. netzsch.com
A study on the isothermal dehydration of CaHPO₄·2H₂O determined that the rate of dehydration is controlled by the diffusion of water. scispace.com Below 478 K, the activation energy for this process was found to be 190 kJ mol⁻¹, a value that was not significantly affected by the partial pressure of water vapor. scispace.com However, at temperatures above 478 K, the activation energy was observed to decrease and become dependent on the water vapor pressure. scispace.com The dehydration of Ca(OH)₂ to CaO, another relevant dehydration reaction, has a reported activation energy of (60.8 ± 0.3) x 10³ J/mol. csic.es
Table 2: Kinetic Parameters for the Dehydration of Related Compounds
| Compound | Activation Energy (kJ/mol) | Controlling Factor | Reference |
| CaHPO₄·2H₂O (below 478 K) | 190 | Water diffusion | scispace.com |
| Ca(OH)₂ | 60.8 ± 0.3 | Reaction rate | csic.es |
Amorphous to Crystalline Phase Transitions
The formation of an amorphous phase is a common occurrence during the precipitation and thermal treatment of calcium phosphates. nih.govrsc.org This amorphous calcium phosphate (ACP) is generally a metastable precursor that can transform into more stable crystalline phases over time or with changes in environmental conditions. nih.govnih.gov The transformation from an amorphous to a crystalline state is a critical step in both biological mineralization and the synthesis of calcium phosphate-based biomaterials. nih.govnih.gov
Two primary modes have been proposed for the transition from an amorphous to a crystalline structure: direct transformation and heterogeneous growth-transformation. nih.gov Direct transformation involves the internal rearrangement of the amorphous particles into an ordered crystalline structure without a significant change in particle size. nih.govnih.gov In contrast, heterogeneous growth-transformation involves the nucleation and growth of crystals on the surface of the amorphous particles, which are eventually consumed. nih.govnih.gov
The presence of certain ions and biomolecules can significantly influence this transformation. For instance, fluoride (B91410) ions are known to promote the formation of more stable apatitic phases. rsc.org In studies involving citrate-stabilized amorphous calcium phosphate doped with fluoride, thermal treatment led to the formation of hydroxyapatite (B223615) (HA) or fluorapatite (B74983) (FHA) as the main crystalline products. rsc.org The activation energy for the crystallization of these fluoride-doped ACPs was found to be lower than that of undoped ACP, indicating that fluoride facilitates the crystallization process. rsc.org
The crystallization of amorphous phases can also be influenced by the heating rate during thermal treatment. Slower heating rates during the dehydration of brushite (CaHPO₄·2H₂O) have been shown to result in a larger amount of amorphous phase formation. researchgate.net This amorphous phase can be considered a highly disordered monetite with some trapped water. researchgate.net
Environmental Stability Studies
The stability of this compound is highly dependent on its surrounding chemical environment, particularly pH and temperature. These factors can drive phase transformations and dictate the equilibrium between different calcium phosphate species.
The pH of the surrounding solution is a critical factor governing the stability and transformation of calcium phosphate phases. nih.govresearchgate.net The solubility of calcium phosphates is strongly pH-dependent; generally, the lower the Ca/P ratio of a calcium phosphate compound, the more acidic and water-soluble it is. nih.gov
Dicalcium phosphate dihydrate (DCPD), a close analogue to this compound, typically crystallizes from aqueous solutions in a pH range of approximately 2.0 to 6.5. nih.gov At more neutral or alkaline pH values, the formation of less soluble phases like hydroxyapatite is favored. researchgate.net For instance, experiments have shown that DCPD is the predominant phase formed under acidic or drifting pH conditions, while hydroxyapatite is formed at a nearly neutral pH of 6.5. researchgate.net
The protonation state of the phosphate ions in solution, which is directly controlled by pH, influences the chemical composition of the precipitating calcium phosphate phase. nih.govresearchgate.net The transformation of metastable phases, such as amorphous calcium phosphate or DCPD, into more stable phases like hydroxyapatite is also pH-dependent. tulane.edu This transformation is a key aspect of biomineralization processes. nih.gov The presence of fluoride ions can further influence these pH-dependent transformations, often leading to the formation of fluorapatite, which is less soluble than hydroxyapatite, particularly under acidic conditions. nih.gov
Table 3: pH-Dependent Formation of Calcium Phosphate Phases
| pH Range | Predominant Phase(s) Formed | Reference(s) |
| ~2.0 - ~6.5 | Dicalcium phosphate dihydrate (DCPD) | nih.gov |
| 4.5 (drifting) | Dicalcium phosphate dihydrate (DCPD) | researchgate.net |
| 6.5 | Hydroxyapatite (HAP) | researchgate.net |
| > 4 (in mother solution at 250°C) | Dicalcium phosphate and Hydroxyapatite | mdpi.com |
Temperature plays a crucial role in the phase equilibria of calcium phosphates, influencing both their formation and subsequent transformations. mdpi.com In aqueous systems, the precipitation of calcium phosphates is sensitive to temperature. For example, at room temperature in acidic solutions, CaHPO₄·2H₂O is typically formed. However, at temperatures of 50°C and higher, the anhydrous form, CaHPO₄, is more likely to precipitate. mdpi.com
The thermal stability of different calcium phosphate phases also varies. Dicalcium phosphate dihydrate is stable at room temperature but begins to lose its water of hydration at elevated temperatures, transforming into anhydrous dicalcium phosphate and subsequently to calcium pyrophosphate at even higher temperatures. researchgate.netresearchgate.net This dehydration can even occur in the mother solution at elevated temperatures, such as 250°C, leading to the formation of the dehydrated form. mdpi.com
Studies on the solid-liquid equilibrium of the ternary system of water-phosphorus pentoxide-calcium carbonate have established isotherms at 25°C and 70°C. nist.gov At these temperatures, the observed solid phases included dehydrated calcium hydrogen phosphate (CaHPO₄·2H₂O), hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), anhydrous calcium hydrogen phosphate (CaHPO₄), and calcium dihydrogen phosphate monohydrate (Ca(H₂PO₄)₂·H₂O), highlighting the influence of temperature on the stable phases in the system. nist.gov The presence of fluoride ions in the system would be expected to shift these equilibria towards the formation of fluorinated apatites, which are generally more stable, especially at lower pH values. rsc.org
Role of Ionic Strength and Solution Composition
The stability and phase transformations of calcium phosphates, including this compound, are significantly influenced by the surrounding solution's composition and ionic strength. While specific research on this compound is limited, the behavior of other calcium phosphates provides a framework for understanding these effects. The ionic strength of a solution can alter the activity coefficients of the constituent ions (Ca²⁺, PO₄³⁻, F⁻), thereby affecting nucleation and growth kinetics. tulane.edu
The composition of the solution, particularly the pH and the presence of other ions, plays a critical role. For calcium phosphates in general, the pH of the solution dictates which phase is most stable. nih.gov Acidic conditions tend to favor the formation of more soluble phases like dicalcium phosphate dihydrate (DCPD), while neutral to basic conditions favor the precipitation of less soluble phases like hydroxyapatite (HA). nih.gov In the context of calcium fluorophosphate, the presence of fluoride ions is a key compositional factor, promoting the formation of fluoroapatite. nih.gov
Studies on various calcium phosphate systems have demonstrated that the final solid phase formed is correlated with the activity of phosphate ions, which is directly influenced by the solution's ionic strength and the speciation of local phosphate ions. tulane.edu The presence of certain ions can either inhibit or promote phase transformations. For instance, magnesium and pyrophosphate ions have been shown to suppress the hydrolysis of octacalcium phosphate (OCP) to apatite, whereas carbonate and fluoride ions promote it. nih.gov
Table 1: Influence of Solution Composition on Calcium Phosphate Stability and Transformation
| Factor | Effect | Relevant Calcium Phosphate Phases | Source(s) |
| pH | Determines the thermodynamic stability of different phases. Lower pH favors more acidic and soluble phases; higher pH favors more basic and less soluble phases. | DCPD, OCP, HA | nih.gov |
| Ionic Strength | Affects ion activity coefficients, influencing nucleation rates and the specific phase that precipitates. | DCPD, OCP, HA | tulane.edu |
| Fluoride Ions (F⁻) | Promote the hydrolysis of precursor phases and the formation of highly stable fluoroapatite. | OCP, Fluoroapatite | nih.gov |
| Magnesium Ions (Mg²⁺) | Can inhibit the formation and growth of hydroxyapatite and suppress the hydrolysis of OCP. nih.govnih.gov | OCP, HA | nih.govnih.gov |
| Carbonate Ions (CO₃²⁻) | Favor the formation of apatitic calcium phosphate and promote the hydrolysis of OCP. nih.gov | OCP, Carbonated Apatite | nih.gov |
| Pyrophosphate Ions (P₂O₇⁴⁻) | Inhibit OCP formation and suppress its hydrolysis to apatite. nih.gov | OCP, Amorphous Calcium Phosphate | nih.gov |
Hydrolytic Stability and Degradation Mechanisms in Aqueous Media
The degradation of calcium phosphate-based materials in aqueous environments occurs primarily through chemical dissolution, which can be followed by cell-mediated resorption in biological settings. researchgate.net The hydrolytic stability of a specific calcium phosphate phase is inversely related to its solubility. nih.gov Generally, the lower the Ca/P ratio of a compound, the more acidic and water-soluble it is. scienceopen.com
For this compound, the inclusion of the monofluorophosphate anion (PO₃F²⁻) is suggested to confer greater water stability compared to some other calcium-based materials like gypsum. bham.ac.uk This suggests a slower rate of hydrolytic degradation. The degradation process begins with the dissolution of ions from the material's surface into the surrounding aqueous medium. nih.gov The rate of this dissolution is governed by factors such as the material's phase composition, crystallinity, and surface-to-volume ratio. researchgate.net
In an aqueous medium, this compound will likely undergo incongruent dissolution, where the release of calcium, phosphate, and fluoride ions into the solution leads to local changes in supersaturation with respect to other, more stable calcium phosphate phases. This dissolution process is the first step toward transformation into thermodynamically more stable compounds like fluoroapatite. The degradation is essentially a process of disintegration and fragmentation driven by the dissolution of the material. nih.gov
Transformation to Other Calcium Phosphate Phases (e.g., Fluoroapatite, Hydroxyapatite, Octacalcium Phosphate)
This compound, like other metastable calcium phosphate phases such as dicalcium phosphate dihydrate (DCPD) and octacalcium phosphate (OCP), can act as a precursor that transforms into more thermodynamically stable phases over time, particularly in aqueous environments. mst.edu The ultimate transformation product is heavily influenced by the ionic composition of the solution, especially the presence of fluoride ions.
The transformation pathway often involves the dissolution of the initial phase and the subsequent precipitation of a new, more stable phase. mst.edu For many calcium phosphates, OCP is a common intermediate precursor to the formation of apatites. nih.govresearchgate.net OCP itself is metastable and can hydrolyze to form either hydroxyapatite (HA) or, in the presence of fluoride ions, fluoroapatite (FA). nih.govcapes.gov.br The presence of fluoride ions in the system, provided by the dissolution of calcium fluorophosphate, strongly promotes the formation of fluoroapatite, which is chemically more stable and less soluble than hydroxyapatite. nih.govnih.gov
Research on related calcium phosphate systems shows a typical transformation sequence: an initial amorphous calcium phosphate (ACP) or a crystalline precursor like DCPD transforms into OCP, which then converts to an apatite phase. researchgate.netnih.gov The presence of fluoride ions has been found to encourage the crystallization of the basic apatite phase over the formation of more acidic precursors like DCPD. nih.gov Therefore, the degradation and transformation of this compound in an aqueous, phosphate-containing solution would likely proceed via dissolution followed by the precipitation of fluoroapatite, potentially through an OCP intermediate.
Table 2: Transformation Pathways of Calcium Phosphate Precursors
| Precursor Phase | Intermediate Phase(s) | Final Phase | Key Influencing Factors | Source(s) |
| Amorphous Calcium Phosphate (ACP) | OCP, DCPD | Hydroxyapatite (HA) | High pH, body temperature. | researchgate.netnih.gov |
| Dicalcium Phosphate Dihydrate (DCPD) | OCP, ACP | Hydroxyapatite (HA) | High temperature and high pH accelerate transformation. | mst.eduresearchgate.netresearchgate.net |
| Octacalcium Phosphate (OCP) | - | Hydroxyapatite (HA) | Hydrolysis in aqueous solution. | nih.govcapes.gov.br |
| Octacalcium Phosphate (OCP) | - | Fluoroapatite (FA) | Presence of fluoride ions promotes this transformation. | nih.gov |
| This compound (CaFPO₃·2H₂O) | Likely OCP | Likely Fluoroapatite (FA) | Inferred from the presence of PO₃F²⁻ and behavior of other CaP phases. | nih.govmst.edu |
Reaction Kinetics and Mechanistic Studies Involving Calcium Fluorophosphate Dihydrate
Detailed Analysis of Nucleation Kinetics
Nucleation, the initial step in the formation of a new thermodynamic phase, is a critical area of study for calcium fluorophosphate (B79755) dihydrate. Understanding the kinetics of nucleation provides insights into the conditions that favor its formation over other calcium phosphate (B84403) phases.
Investigation of Primary and Secondary Nucleation Events
The formation of calcium phosphate phases, including precursors to calcium fluorophosphate dihydrate, is influenced by factors such as pH and the rate of reactant addition. uni-hannover.de Studies on calcium phosphate nucleation have shown that at lower pH and slower addition rates of calcium, dicalcium phosphate dihydrate (DCPD) is often the initial phase to form. uni-hannover.de As the addition rate increases, a mixture of DCPD and poorly crystalline hydroxyapatite (B223615) can be observed. uni-hannover.de This suggests that kinetic factors can override thermodynamic stability, leading to the formation of metastable phases like DCPD. uni-hannover.de The presence of surfaces can also significantly influence nucleation. For instance, titanium dioxide has been shown to reduce the induction time for nucleation and promote the formation of octacalcium phosphate over DCPD, highlighting the role of heterogeneous nucleation. cambridge.org
The transition between different calcium phosphate phases is highly sensitive to pH. uni-hannover.de For example, the coexistence of DCPD and poorly crystalline hydroxyapatite occurs over a narrow range of calcium addition rates, and this range varies with small changes in pH. uni-hannover.de This sensitivity underscores the complex interplay between kinetic and thermodynamic factors that govern which calcium phosphate phase will nucleate.
Role of Pre-nucleation Clusters in Formation
The classical view of nucleation involves the random fluctuation of ions to form a critical nucleus. However, more recent theories and observations suggest the involvement of pre-nucleation clusters. These clusters are thermodynamically stable ion associates that can act as precursors to the mineral phase. uni-hannover.de The observation that faster addition rates of reactants can lead to nucleation at higher supersaturations supports the existence of these pre-nucleation clusters. uni-hannover.de In the context of calcium phosphate formation, amorphous calcium phosphate (ACP) often serves as a precursor phase. nih.govnih.gov This amorphous phase can form initially, particularly at high supersaturation and pH, and subsequently transform into more stable crystalline phases like hydroxyapatite. nih.govnih.gov The transformation kinetics from ACP to a crystalline phase can be influenced by various factors, including pH and the presence of other ions or molecules. nih.govnih.gov
Crystal Growth Rate Determination
Once nucleation has occurred, the subsequent growth of the crystals is a key process that determines the final size and morphology of the this compound particles. The rate of crystal growth can be influenced by a multitude of factors.
Identification of Rate-Limiting Steps (Surface vs. Diffusion Control)
The growth of calcium phosphate crystals can be controlled by either diffusion of ions from the bulk solution to the crystal surface or by the integration of those ions into the crystal lattice (surface control). Studies on the growth of pure calcium fluoride (B91410) crystals have indicated that a surface polynuclear mechanism is rate-controlling at lower supersaturations. nih.gov Similarly, the dissolution process is also found to be surface-controlled. nih.gov For dicalcium phosphate dihydrate (DCPD), a common precursor, the kinetics of crystal growth and dissolution have been described by spiral mechanisms, which are inherently surface-controlled processes. capes.gov.br The rate constants for these processes are related to factors like the partial dehydration of cations and the surface tension of the crystal. capes.gov.br
The following table summarizes the kinetic parameters for the crystallization of fluorophosphate glasses, which can provide insights into the behavior of related compounds like this compound.
| Parameter | Effect of Increasing Ba(PO3)2 |
| Activation Energy (E) | Decreased |
| Frequency Factor (ν) | Decreased |
| Avrami Exponent (n) | Decreased |
| Data derived from studies on fluorophosphate glasses, indicating a change in crystallization mechanism with composition. researchgate.net |
Impact of Inhibitors and Promoters on Growth Rates
The rate of crystal growth of this compound can be significantly altered by the presence of various ions and molecules that act as inhibitors or promoters.
Inhibitors: Phosphate ions have been shown to be very strong inhibitors of both the growth and dissolution of pure calcium fluoride crystals. nih.gov When calcium fluoride is precipitated in solutions containing phosphate, a phosphate-contaminated calcium fluoride-like material is formed. nih.gov Similarly, in the context of calcium apatites, salivary phosphoproteins like PRP-3 can act as inhibitors of crystal growth by adsorbing to active growth sites on the crystal surface. nih.gov
Promoters: Fluoride ions can act as promoters of crystal growth. In systems where crystal growth is inhibited by macromolecules, the addition of fluoride can enhance the precipitation rate. nih.gov This is attributed to an increase in the driving force for precipitation due to the formation of a less soluble fluoridated hydroxyapatite phase at the available growth sites. nih.gov Even when a majority of growth sites are blocked by an inhibitor, the presence of fluoride can lead to measurable crystal growth at the remaining uncovered sites. nih.gov
The table below illustrates the effect of fluoride and an inhibitor (ethylidenediphosphonic acid) on the type of calcium phosphate phase formed on hydroxyapatite seed crystals.
| Additive | Effect on Crystal Phase |
| Fluoride Ion | Increases the percentage of basic calcium phosphate phase |
| Ethylidenediphosphonic Acid | Encourages the formation of dicalcium phosphate dihydrate (DCPD) |
| This demonstrates the competitive nature of nucleation and crystal growth on existing seed crystals. capes.gov.br |
Dissolution Kinetics and Mechanisms
The dissolution of this compound is a critical process, particularly in applications where the controlled release of its constituent ions is desired. The kinetics and mechanism of dissolution are influenced by factors such as pH, the presence of other ions, and the intrinsic properties of the solid.
The dissolution of calcium phosphate phases is generally favored in acidic conditions. nih.gov For instance, dicalcium phosphate dihydrate (DCPD) is more stable in acidic solutions, while hydroxyapatite is the preferred phase under neutral or basic conditions. nih.gov The dissolution of pure calcium fluoride is a surface-controlled process. nih.gov However, the presence of phosphate ions, which strongly inhibit dissolution, suggests a complex interplay at the crystal surface. nih.gov Interestingly, calcium fluoride-like materials that are contaminated with phosphate dissolve much faster in phosphate-containing solutions than pure calcium fluoride, although an inhibitory effect is still observed. nih.gov
The dissolution of hydroxyapatite, a related calcium phosphate, has been shown to be controlled by interfacial calcium diffusion at pH values between 3.7 and 6.5. capes.gov.br The surface phosphate groups can react with hydrogen ions, and the acidity constant for this surface complex has been found to depend on the electrical potential difference between the crystal surface and the solution. osti.gov This highlights the electrochemical nature of the dissolution process at the solid-liquid interface.
Hydrolysis Kinetics of the Fluorophosphate Anion and Dihydrate Compound
The stability and reactivity of this compound in aqueous environments are largely dictated by the hydrolysis kinetics of its constituent ions, particularly the fluorophosphate anion (PO₃F²⁻), and the behavior of the hydrated compound. Hydrolysis, a chemical reaction where a water molecule breaks one or more chemical bonds, is a critical process influencing the compound's efficacy and transformation.
The hydrolysis of the fluorophosphate anion is sensitive to the chemical environment, especially pH. Studies on related fluorophosphate compounds, such as monofluorophosphoric acid, indicate that the rate of hydrolysis is significantly influenced by factors like acid concentration and temperature. acs.org In strongly acidic or basic solutions, the hydrolysis of fluorinated anions can be accelerated. researchgate.netresearchgate.netrsc.org For instance, the hydrolysis of hexafluorophosphate-based ionic liquids is promoted by acidic conditions, even at low temperatures. researchgate.net Conversely, many fluorinated anions exhibit considerable stability under neutral or slightly basic conditions, with half-lives potentially exceeding a year at room temperature. researchgate.netrsc.org The process generally involves the cleavage of the P-F bond, releasing fluoride and phosphate ions into the solution.
The dihydrate component of the compound also plays a crucial role in its reaction kinetics. The hydrolysis of dicalcium phosphate dihydrate (DCPD), a structurally related calcium phosphate, has been studied extensively and offers insights. DCPD hydrolysis can be incomplete in pure water but proceeds more extensively at higher temperatures. nih.gov At 25°C, DCPD partially hydrolyzes to form hydroxyapatite (HAp), a process indicative of incongruent dissolution. nih.gov The conversion of the dihydrate to other phases is an endothermic process. nih.gov The presence of other ions in the solution, such as in a sodium phosphate solution, can drive the hydrolysis to completion, fully converting DCPD to HAp and preventing the formation of anhydrous phases. nih.gov
The kinetics of these reactions can be monitored by tracking changes in pH, conductivity, and ion concentrations over time. researchgate.net The transformation often involves precursor phases before the final, more stable apatite structure is formed. scilit.com
| Factor | Influence on Hydrolysis Rate | Research Finding |
| pH | Strongly influences the hydrolysis of the fluorophosphate anion. | Acidic conditions tend to promote the hydrolysis of fluorinated anions like hexafluorophosphate. researchgate.net Many anions are stable under neutral and slightly basic conditions. researchgate.netrsc.org |
| Temperature | Increases the rate of hydrolysis. | Hydrolysis of dicalcium phosphate dihydrate (DCPD) to hydroxyapatite is more extensive at higher temperatures (e.g., 60°C vs. 25°C). nih.gov |
| Ionic Composition | The presence of other ions can alter hydrolysis pathways and products. | Hydrolysis of DCPD in a 1 M Na₂HPO₄ solution leads to complete conversion to hydroxyapatite, whereas it is incomplete in water. nih.gov |
Mechanistic Pathways for Fluoride Incorporation
The primary therapeutic action of fluoride-releasing compounds like calcium fluorophosphate is the incorporation of fluoride into the apatite structure of tooth enamel. This process enhances the enamel's resistance to acid demineralization. There are two main mechanistic pathways for this incorporation.
The most well-documented mechanism is the direct substitution of hydroxyl (OH⁻) groups in the hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystal lattice by fluoride ions (F⁻). dentalcare.comnih.gov This substitution results in the formation of fluorapatite (B74983) [Ca₁₀(PO₄)₆F₂] or a mixed hydroxy-fluorapatite. researchgate.net Fluorapatite is thermodynamically more stable and less soluble than hydroxyapatite, particularly under acidic conditions. dentalcare.com This increased stability is attributed to the fluoride ion's size and electronegativity, which results in a more compact and stable crystal structure. nih.gov The presence of fluoride not only forms a more resilient mineral but also enhances the rate of remineralization, the natural process of repairing demineralized enamel. dentalcare.comyoutube.com
A second, complementary pathway involves the formation of calcium fluoride (CaF₂) on the enamel surface and in dental plaque. nih.govresearchgate.net When topical fluorides are applied, CaF₂-like precipitates can form. researchgate.net Initially, it was thought that CaF₂ would be too soluble in saliva to be effective. nih.gov However, research has shown that these CaF₂ deposits can be stabilized by a surface adsorption of phosphate and proteins from saliva, which limits their dissolution at neutral pH. nih.govresearchgate.net Under acidic conditions (pH below 5), this protective layer is lost, and the CaF₂ slowly dissolves, acting as a pH-controlled reservoir that releases fluoride ions. nih.gov These released ions are then available to promote the formation of fluorapatite during remineralization cycles. nih.govresearchgate.net At fluoride concentrations above 50 ppm under demineralizing conditions, CaF₂ formation becomes more prominent. frontiersin.org
In some formulations, such as acidified phosphate fluoride (APF) gels, an intermediate product, dicalcium phosphate dihydrate (DCPD), is formed, which later converts into fluorapatite. youtube.com
| Pathway | Description | Key Characteristics |
| Direct Substitution | Fluoride ions replace hydroxyl ions in the hydroxyapatite lattice. | Forms highly stable and acid-resistant fluorapatite. dentalcare.com Enhances the rate of remineralization. youtube.com This is the primary mechanism for strengthening enamel. nih.gov |
| Calcium Fluoride Reservoir | Formation of CaF₂ precipitates on the enamel surface and in plaque. | Acts as a pH-controlled fluoride source, releasing F⁻ during acid challenges. nih.govresearchgate.net Stabilized by salivary phosphates and proteins at neutral pH. nih.gov Becomes a significant pathway at higher fluoride concentrations. frontiersin.org |
Influence of the Chemical Environment on Reaction Pathways
The kinetics and outcomes of reactions involving this compound are highly dependent on the surrounding chemical environment, primarily pH and the presence of other ions.
Influence of pH: The pH of the local environment is a critical determinant of the reaction pathways. ekb.eg
Apatite Formation and Stability: The synthesis of different calcium phosphate phases is exquisitely sensitive to pH. researchgate.netsemanticscholar.org In acidic conditions (e.g., pH 5), precursor phases like brushite (dicalcium phosphate dihydrate) are often formed. researchgate.netnih.gov As the pH increases towards neutral and alkaline levels (pH 7-12), the formation of hydroxyapatite becomes favorable. researchgate.netnih.gov Under cariogenic (acidic) conditions, hydroxyapatite dissolves (demineralization). dentalcare.com If fluoride is present as the pH returns to normal, fluorapatite will preferentially form during remineralization. dentalcare.com However, at very low pH (e.g., below 4.5), fluoride availability for remineralization can be reduced. dentalcare.com
Intermediate Stability: The stability of intermediates like calcium fluoride is also pH-dependent. At neutral pH, a phosphate-protein coating protects CaF₂ from dissolving quickly. nih.gov During an acid attack, the pH drops, causing this protective layer to dissolve and release fluoride ions when they are most needed to inhibit demineralization and promote remineralization. nih.govresearchgate.net
Influence of Other Ions (Ionic Strength and Composition):
Phosphate Ions: As mentioned, phosphate ions play a crucial role in stabilizing CaF₂ precipitates at neutral pH, allowing them to serve as a fluoride reservoir. nih.gov The concentration of phosphate in the solution can also direct the hydrolysis of precursor phases; for example, a sodium phosphate solution promotes the complete conversion of DCPD to hydroxyapatite. nih.gov
Carbonate Ions: Carbonate is another common ion in biological systems that can be incorporated into the apatite lattice. Its presence generally has an opposite effect to fluoride, tending to decrease the crystallinity and increase the solubility of apatite. researchgate.net The relative concentrations of carbonate and fluoride can thus modulate the physicochemical properties and solubility of the resulting mineral. researchgate.net
| Environmental Factor | Effect on Reaction Pathway | Example |
| pH | Governs which calcium phosphate phase is formed or is stable. | At pH 5, brushite may form, while at pH > 7, hydroxyapatite formation is favored. researchgate.netnih.gov |
| pH | Controls the dissolution of the CaF₂ fluoride reservoir. | Low pH (<5) causes the protective phosphate layer on CaF₂ to dissolve, releasing fluoride ions. nih.gov |
| Phosphate Ions | Stabilize CaF₂ at neutral pH and direct hydrolysis. | Adsorption of HPO₄²⁻ onto CaF₂ crystals limits their dissolution in saliva. nih.gov |
| Carbonate Ions | Decrease apatite crystallinity and increase solubility. | Competes with fluoride, with opposing effects on apatite stability. researchgate.net |
Computational and Theoretical Chemistry Approaches for Calcium Fluorophosphate Dihydrate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various properties of solid-state materials from first principles.
Prediction of Equilibrium Crystal Structures and Lattice Parameters
DFT calculations are highly effective in determining the most stable crystal structure of a compound by minimizing the total energy of the system. This process allows for the precise prediction of lattice parameters (the dimensions of the unit cell) and atomic positions.
For Calcium Fluorophosphate (B79755) Dihydrate, research indicates a structural relationship with calcium sulfate (B86663) dihydrate (gypsum). While gypsum possesses a monoclinic crystal system, the incorporation of the fluorophosphate (PO₃F²⁻) anion in place of the sulfate (SO₄²⁻) anion leads to a change in symmetry. DFT calculations, supported by Rietveld refinement of experimental diffraction data, show that Calcium Fluorophosphate Dihydrate adopts a triclinic crystal system. This structural transition highlights the significant impact of the anionic substitution on the crystal lattice.
The structure of CaPO₃F·2H₂O is described as being very similar to that of gypsum, consisting of calcium polyhedra and tetrahedral anions, with water molecules incorporated into the lattice.
Table 1: Comparison of Crystal System and Lattice Parameters for Gypsum and this compound
| Property | Gypsum (CaSO₄·2H₂O) | This compound (CaPO₃F·2H₂O) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/c | P-1 (predicted analogue) |
| a (Å) | 5.679 | Varies with synthesis |
| b (Å) | 15.201 | Varies with synthesis |
| c (Å) | 6.521 | Varies with synthesis |
| α (°) | 90 | Varies with synthesis |
| β (°) | 118.43 | Varies with synthesis |
| γ (°) | 90 | Varies with synthesis |
| Note: Specific lattice parameters for pure this compound are not widely published and depend on synthesis conditions. The data for gypsum is provided for structural comparison. researchgate.netu-ryukyu.ac.jp |
Electronic Structure and Bonding Analysis
In studies on fluorapatite (B74983), DFT calculations show it to be a wide band-gap insulator. aps.org The analysis of electron density plots reveals that the crystal is highly ionic. acs.org The bonding is dominated by two main features: a covalently bonded phosphate (B84403) (PO₄³⁻) sublattice and channels of ionic calcium (Ca²⁺) atoms. aps.org The interaction between the calcium ions and the phosphate polyanions, as well as the fluoride (B91410) ions, is primarily ionic.
Given the chemical similarities, the bonding in this compound is expected to follow a similar pattern:
Intra-anionic Bonding: Strong covalent bonds between phosphorus, oxygen, and fluorine atoms within the fluorophosphate (PO₃F²⁻) anion.
Ionic Bonding: Primarily ionic interactions between the Ca²⁺ cations and the PO₃F²⁻ anions, as well as with the polar water molecules of hydration.
Analysis of the Partial Density of States (PDOS) in fluorapatite shows that the top of the valence band is mainly composed of O 2p states from the phosphate groups, while the bottom of the conduction band is dominated by Ca 4s states, confirming the charge transfer from calcium to the phosphate groups. aps.orgfrontiersin.org
Vibrational Properties and Phonon Dispersion
The vibrational properties of a crystal are described by its phonon modes. DFT, particularly through Density Functional Perturbation Theory (DFPT), can accurately calculate the full phonon dispersion curves and the phonon density of states (PDOS). aps.orgscience24.com These calculations are crucial for understanding a material's thermal properties, stability, and its response to infrared and Raman spectroscopy.
A key indicator of a crystal's dynamic stability is the absence of imaginary frequencies in its phonon dispersion curves across the Brillouin zone. researchgate.net For a predicted crystal structure, a stable phonon dispersion confirms that the structure represents a true local minimum on the potential energy surface.
While specific phonon calculations for this compound have not been reported, studies on related apatites show that the phonon spectrum is typically divided into distinct regions: arxiv.org
Low-frequency modes: Associated with lattice vibrations involving the movement of entire formula units.
High-frequency modes: Corresponding to the internal vibrational modes of the complex anions (e.g., the stretching and bending modes of the P-O and P-F bonds within the PO₃F²⁻ group).
These theoretical vibrational spectra can be directly compared with experimental IR and Raman spectra to validate the structural model and assign spectral features to specific atomic motions. nih.govmdpi.com
Calculation of Defect Formation Energies and Migration Barriers
Point defects, such as vacancies (missing atoms) and interstitials (extra atoms in the lattice), fundamentally influence the properties of materials. DFT calculations can determine the formation energy of these defects, which is the energy cost to create a defect in a perfect crystal. rsc.org Lower formation energies indicate a higher concentration of that defect at equilibrium.
Furthermore, DFT can be used to map the energy landscape for defect movement, allowing for the calculation of the migration barrier—the energy required for a defect to hop from one lattice site to another. arxiv.org These parameters are essential for understanding diffusion and ion transport phenomena.
No specific defect studies on CaPO₃F·2H₂O are available. However, research on calcium fluoride (CaF₂), a related binary compound, provides a useful reference. In CaF₂, ab initio calculations have been used to determine the formation and migration energies for various defects.
Table 2: Calculated Defect Energies in Calcium Fluoride (CaF₂) - An Illustrative Example
| Defect Type | Formation Energy (eV) | Migration Energy Barrier (eV) | Migration Path |
| Anion (F⁻) Vacancy | 8.34 | 0.53 | <100> direction |
| Cation (Ca²⁺) Vacancy | 13.75 | 3.93 | <110> direction |
| Anion (F⁻) Interstitial | - | - | - |
| Cation (Ca²⁺) Interstitial | - | - | - |
| Data from theoretical studies on CaF₂ and is presented as an example of the types of calculations performed. doaj.org |
These calculations show that in CaF₂, anion vacancies have a much lower formation energy and are significantly more mobile than cation vacancies. doaj.org Similar calculations for CaPO₃F·2H₂O would likely investigate vacancies of Ca²⁺, F⁻, and the PO₃F²⁻ group, as well as water molecule vacancies, to understand its stability and potential ion transport mechanisms.
Surface Energy and Adsorption Site Determination
Surface properties are critical for applications involving interfaces, such as crystal growth and biocompatibility. DFT can be used to calculate the surface energy of different crystallographic planes, predicting the equilibrium morphology (shape) of a crystal. Surfaces with lower energy are more stable and thus more likely to be expressed in the crystal habit. journalssystem.com
DFT also allows for the detailed study of adsorption processes on these surfaces. By placing a molecule (adsorbate) on a crystal surface (substrate) and calculating the total energy, one can determine the most favorable adsorption sites and the adsorption energy. frontiersin.orgdoaj.org
While the surface of this compound has not been studied directly, extensive DFT research on the (001) surface of fluorapatite offers valuable insights, particularly regarding its interaction with water, which is relevant for a dihydrate compound. frontiersin.orgscispace.com Studies show that water molecules preferentially adsorb at surface Ca²⁺ sites. frontiersin.org The adsorption can occur at single or multiple sites, with multi-site adsorption being energetically more favorable.
Table 3: Calculated Adsorption Energies (Eads) for Water on the Fluorapatite (001) Surface
| Adsorption Configuration | Adsorption Energy (kJ/mol) | Key Interacting Atoms | Bond Length (Ca-O_water) |
| Single-Site | -64.8 | H₂O on one Ca site | ~2.32 Å |
| Double-Site | -98.7 | H₂O bridging two Ca sites | ~2.33 Å |
| Triple-Site | -139.6 | H₂O interacting with three surface atoms | ~2.47 Å |
| Data from DFT calculations on fluorapatite. frontiersin.orgscispace.com A negative adsorption energy indicates a stable, exothermic process. |
These calculations reveal strong chemisorption of water on the fluorapatite surface, driven by the formation of bonds between the water's oxygen atom and surface calcium cations. frontiersin.orgdoaj.org This type of analysis would be crucial for understanding the surface reactivity and hydration/dehydration behavior of CaPO₃F·2H₂O.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike the static, zero-kelvin approach of many DFT calculations, MD can simulate systems at finite temperatures and pressures, providing insight into dynamic processes, conformational changes, and transport phenomena.
Specific MD simulations for this compound are not prominent in the literature. However, the application of MD to analogous systems like fluorapatite and fluorite demonstrates its utility.
For example, ab initio MD simulations have been used to investigate the high-temperature carbothermal reduction of fluorapatite. These simulations track the trajectories of atoms at high temperatures to elucidate complex reaction mechanisms, showing how C-O bonds form and P-O bonds break during the process. worldscientific.com MD is also widely applied in mineral processing to study the interaction of flotation agents with mineral surfaces, providing a dynamic picture of adsorption that goes beyond static calculations. sciopen.com
In materials like fluorite (CaF₂), MD simulations are essential for studying ion transport and the behavior of defects at interfaces. arxiv.orgaps.org Simulations can model the diffusion of ions through the lattice, calculate diffusion coefficients, and reveal the mechanisms of ionic conductivity, which are often mediated by the correlated motion of multiple defects. aps.org For CaPO₃F·2H₂O, MD simulations could be employed to study its dehydration process, the diffusion of water molecules within the crystal, and its mechanical properties under different conditions.
Investigation of Crystal Growth Processes at the Atomic Level
The formation of this compound crystals from a solution is a complex process involving nucleation and growth. Computational methods are instrumental in elucidating these mechanisms at the atomic level. Atomistic simulation schemes that combine Monte Carlo and molecular dynamics methods can circumvent the time and length scale limitations typical of molecular dynamics simulations alone. researchgate.net This hybrid approach involves an iterative process of identifying potential ion adsorption sites and then optimizing the structure of the resulting ion cluster and solvent. researchgate.net
Studies on related calcium phosphate systems, such as apatite, demonstrate that the flexible tails of collagen proteins can act as templates, promoting mineral aggregation by providing favorable binding sites for calcium, phosphate, and fluoride ions. researchgate.net The growth of calcium phosphates on existing seed crystals, like hydroxyapatite (B223615), is a competitive process between the nucleation of new phases, such as dicalcium phosphate dihydrate (DCPD), and growth on existing sites. nih.gov The presence of fluoride ions has been shown to encourage the formation of more basic calcium phosphate phases over DCPD. nih.gov First-principles calculations based on Density Functional Theory (DFT) have successfully reproduced the experimental crystal lattice parameters of related hydrated calcium phosphates like brushite (CaHPO₄·2H₂O), validating the accuracy of these computational models for studying crystallographic properties. geologyscience.ru
Table 1: Computational Methods for Crystal Growth Simulation
| Computational Method | Application in Crystal Growth Analysis | Key Findings from Related Systems |
|---|---|---|
| Monte Carlo/Molecular Dynamics (Hybrid) | Identification of ion adsorption sites and structural optimization of growing clusters. researchgate.net | Elucidates initial steps of nucleation and growth from aqueous solutions. researchgate.net |
| Potential of Mean Force (PMF) Calculations | Exploration of energy profiles for ion association with templates (e.g., proteins). researchgate.net | Reveals favorable protein-ion bonds that can promote mineral aggregation. researchgate.net |
| Density Functional Theory (DFT) | Calculation of total energy to determine stable crystal structures and properties. geologyscience.ru | Accurately reproduces experimental lattice parameters of calcium phosphate minerals. geologyscience.ru |
| Ab Initio Molecular Dynamics (AIMD) | Simulation of the adsorption of ions/molecules onto crystal surfaces to model growth. nih.gov | Shows how molecules can become entrapped within a growing crystal, sometimes disrupting the crystal structure. nih.gov |
Simulation of Water Interactions and Hydration Dynamics
Water molecules play a crucial role in the structure and properties of this compound. Molecular dynamics (MD) simulations are extensively used to study the hydration shell of the calcium ion (Ca²⁺) and the dynamics of water at mineral interfaces.
First-principles MD simulations have shown that the first hydration shell of a Ca²⁺ ion in solution typically contains six water molecules arranged in an octahedron. uzh.ch However, other studies combining experimental techniques like Large-Angle X-ray Scattering (LAXS) with MD simulations suggest a hydration number of eight, with a mean Ca-O bond distance of 2.46 Å. nih.gov This discrepancy highlights the sensitivity of simulation results to the chosen interaction potentials. The average dipole moment of water molecules in the hydration shell is significantly increased compared to bulk water, indicating strong ion-water interactions. uzh.chresearchgate.net
MD simulations of hydroxyapatite nanopores in contact with electrolyte solutions, including those with Ca²⁺ and F⁻ ions, reveal that both nanoconfinement and the presence of solvated ions slow down the self-diffusion coefficient of water molecules. researchgate.net This rigidifying effect on the solvent network reduces the dynamics of water molecules at the mineral-solution interface, which in turn governs the kinetics of surface reactions like adsorption and crystal growth. researchgate.net The water exchange events in the coordination sphere of calcium ions are substantially decreased with a higher degree of confinement. researchgate.net
Table 2: Hydration Properties of Calcium Ion from Simulations
| Property | Simulation Method | Finding | Source |
|---|---|---|---|
| Hydration Number | First-Principles MD | 6 (in an octahedral arrangement) | uzh.ch |
| Hydration Number | LAXS & MD Simulation | 8 | nih.gov |
| Mean Ca-O Bond Distance | LAXS & MD Simulation | 2.46 Å | nih.gov |
| Second Shell Ca···O(II) Distance | LAXS & MD Simulation | 4.58 Å | nih.gov |
| Water Dynamics | MD Simulation | Water self-diffusion is significantly slowed by nanoconfinement and solvated ions. | researchgate.net |
| Water Exchange | MD Simulation | Dynamics of water molecules at the HAP–solution interface decrease with confinement. | researchgate.net |
Predicting Ion Diffusion and Transport Mechanisms
The transport of calcium ions is a fundamental process in various biological and geological systems. While direct simulation of ion diffusion within the solid lattice of this compound is complex, studies on Ca²⁺ transport in other contexts provide insight into the underlying mechanisms.
In biological systems, proteins like ferroportin (Fpn) and P-type ATPases mediate Ca²⁺ transport across cell membranes. Ferroportin has been identified as a Ca²⁺ uniporter, meaning it transports Ca²⁺ without being coupled to the transport of another ion. nih.gov The transport rate is dependent on the membrane potential, being enhanced at negative potentials. nih.gov P-type Ca²⁺-ATPases, such as SERCA1a, operate via a cyclical mechanism involving phosphorylation and conformational changes. nih.gov The pump alternates between a high-affinity Ca²⁺-bound state (E1) and a low-affinity Ca²⁺-free state (E2), moving two Ca²⁺ ions per cycle. nih.gov
These biological transport mechanisms, involving specific binding sites and conformational changes, differ from ion diffusion in a crystal, which occurs through lattice defects (e.g., vacancies or interstitials). However, the computational study of these protein channels provides validated parameters for Ca²⁺ interactions that are crucial for simulating diffusion in any environment. Understanding the energetics of Ca²⁺ binding and release is a common thread, whether in a protein channel or a crystal lattice.
Table 3: Examples of Ca²⁺ Transport Mechanisms
| Transporter | Transport Mechanism | Stoichiometry/Coupling | Key Feature |
|---|---|---|---|
| Ferroportin (Fpn) | Uniporter | Not coupled to another ion. nih.gov | Transport is electrogenic (sensitive to membrane potential). nih.gov |
| SERCA1a (Ca²⁺-ATPase) | Primary Active Transport (Post-Albers cycle) | 2 Ca²⁺ / 2-3 H⁺ counter-transport. nih.gov | Involves ATP-driven phosphorylation and dephosphorylation. nih.gov |
Classical Force Field Development and Applications
Classical molecular dynamics simulations rely on force fields, which are sets of parameters and potential energy functions that describe the interactions between atoms. The accuracy of any simulation is highly dependent on the quality of the force field. For complex hydrated minerals like this compound, developing a reliable force field is a critical first step.
Force fields like ClayFF have been developed for hydrated crystalline compounds and are based on a combination of Lennard-Jones potentials and Coulombic interactions to describe metal-oxygen bonds. psu.edu However, force fields parameterized primarily for structural data may not accurately predict other properties like elasticity. psu.edu Therefore, a common approach is to re-parameterize existing force fields or develop new ones by fitting to a combination of experimental or quantum mechanical data, including crystal structure and elastic constants. psu.eduresearchgate.net
For instance, a new force field for calcium carbonate (CaCO₃) was developed by fitting parameters to the mineral's structure and elastic constants, resulting in improved accuracy for mechanical properties. researchgate.net Similarly, for hydrated calcio-silicates, the CSH-FF force field was developed as a re-parameterized version of ClayFF to better simulate atomistic models of cement. psu.edu For simulations involving Ca²⁺ ions in biological contexts, standard force fields like CHARMM may be modified; for example, by using an explicit model for the hydrated ion to prevent unrealistic direct ion pairing with anionic species. nih.gov These approaches demonstrate the necessity of creating specialized, validated force fields to accurately model the specific properties of materials like this compound.
Thermodynamic Modeling of Phase Equilibria and Stability Diagrams
Thermodynamic modeling is essential for predicting which mineral phases are stable under given conditions of temperature, pressure, and composition. The CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for this purpose. nist.gov It works by minimizing the total Gibbs energy of a system, considering all possible phases. nist.gov To do this, a thermodynamic database is constructed containing mathematical models that describe the Gibbs energy of each individual phase as a function of temperature, pressure, and composition. nist.gov
This approach allows for the calculation of phase diagrams, which graphically represent the equilibrium state of a system. curtin.edu.au For a multicomponent system like CaO-P₂O₅-CaF₂-H₂O, the model can predict the stable phases, their compositions, and the boundaries between different phase regions. nist.gov Such calculations are not only predictive but can also be coupled with kinetic models to simulate processes like solidification and the dissolution of precipitates. nist.gov The resulting phase diagrams are crucial for understanding the formation and transformation of this compound in various chemical environments.
Ab Initio Thermodynamics for Predicting Phase Stability under Variable Conditions
While the CALPHAD method relies on databases often built from experimental data, ab initio (or first-principles) thermodynamics calculates material properties directly from fundamental quantum mechanical principles, without empirical parameters. psu.edu This approach, typically using Density Functional Theory (DFT), can provide highly accurate total energies for different crystal structures at zero Kelvin. psu.edu These calculated energies, representing the "lattice stability" of a phase, can be used as input for CALPHAD databases, providing a strong theoretical foundation, especially for unstable or metastable phases that are difficult to measure experimentally. psu.eduresearchgate.net
Furthermore, advanced techniques like ab initio molecular dynamics can be used to study phase stability at finite temperatures and pressures. aps.org By combining first-principles calculations with methods like replica-exchange grand-canonical-ensemble molecular dynamics, it is possible to construct comprehensive phase diagrams that account for all vibrational and anharmonic effects. aps.org This has been used to identify numerous stable surface phases and map phase boundaries, including triple and critical points, for systems in reactive environments. aps.org Such methods could be applied to this compound to predict its stability and surface structure in contact with aqueous solutions under various conditions, providing a detailed, atomistically-informed understanding of its thermodynamic behavior. nih.gov
Surface Chemistry and Interfacial Phenomena of Calcium Fluorophosphate Dihydrate
Atomic-Scale Characterization of Crystal Surfaces
The surface of calcium fluorophosphate (B79755) dihydrate, like other calcium phosphate (B84403) biominerals, is complex and dynamic. Understanding its atomic-scale structure is crucial for predicting its behavior in various environments. While direct atomic-scale imaging of calcium fluorophosphate dihydrate is not extensively documented in the provided search results, inferences can be drawn from studies on similar materials like calcium fluoride (B91410) (CaF2) and other calcium phosphates.
Advanced techniques such as atomic force microscopy (AFM) and scanning transmission electron microscopy (STEM) are instrumental in characterizing the surfaces of such crystals. For instance, studies on calcium fluoride have utilized a combination of characterization methods to analyze its microstructure, identifying the presence of both statistically stored dislocations and geometrically necessary dislocations. the-innovation.org These dislocations, which are imperfections in the crystal lattice, play a significant role in the material's properties and performance. the-innovation.org The sensitivity of the CaF2 lattice to electron beams makes atomic-level imaging challenging, necessitating specialized techniques like integrated differential phase contrast STEM (iDPC-STEM). the-innovation.org
Similarly, AFM has been used to observe the periodicity on the surface of hydroxyapatite (B223615) (HA) and brushite (dicalcium phosphate dihydrate, DCPD), allowing for the identification of specific crystal planes. rsc.org These studies have shown that the substrate on which the crystals are deposited can influence their final structure as determined by AFM surface characterization. rsc.org For this compound, it can be inferred that its surface would also exhibit specific atomic arrangements and defects that are critical to its surface chemistry. The presence of water of hydration in the dihydrate form adds another layer of complexity, with structured water layers likely present on the crystal surfaces. nih.gov
Key Atomic-Scale Surface Features of Related Calcium Compounds:
| Feature | Description | Significance | Relevant Compounds |
| Crystal Planes | Defined orientations of atoms at the crystal surface, each with unique properties. | Influences adsorption, growth, and dissolution. rsc.orgnih.gov | Hydroxyapatite, Brushite rsc.org |
| Dislocations | Line defects in the crystal lattice. | Affects mechanical and chemical properties. the-innovation.org | Calcium Fluoride the-innovation.org |
| Hydrated Layers | Structured layers of water molecules on the crystal surface. | Mediates interactions with the aqueous environment. nih.gov | Crystal Hydrates nih.gov |
| Surface Defects | Includes vacancies, steps, and kinks. | Act as active sites for adsorption and reaction. | General to crystalline materials |
Adsorption Mechanisms and Kinetics on Specific Crystal Faces
The adsorption of ions and molecules onto the surfaces of this compound is a key process that governs its reactivity and interaction with its surroundings. The mechanisms and kinetics of adsorption are highly dependent on the specific crystal faces exposed and the nature of the adsorbing species.
Specific Adsorption of Inorganic Ions (e.g., Phosphate, Citrate (B86180), Magnesium)
The surface of this compound can interact with various inorganic ions present in aqueous solutions. These interactions are often selective and can significantly alter the surface properties and subsequent behavior of the crystal.
Phosphate: The adsorption of phosphate ions is a critical process, particularly in biological and environmental systems. Studies on other calcium-containing materials like calcium silicate (B1173343) hydrate (B1144303) have shown that phosphate adsorption can be a multi-step process. nih.govresearchgate.net The kinetics of phosphate adsorption often fit well with pseudo-second-order models, suggesting a chemisorption mechanism. nih.govresearchgate.net The adsorption process is also influenced by thermodynamic factors, with studies indicating that it can be endothermic. nih.govresearchgate.net On calcium carbonate, phosphate adsorption is a rapid process, reaching equilibrium within minutes. noaa.gov
Citrate: Citrate is known to have a strong affinity for calcium phosphate surfaces. While specific data on this compound is limited, studies on other materials demonstrate citrate's role as a surface modifier. For example, a novel alginate-citrate composite aerogel has shown effective removal of calcium and magnesium ions from water, highlighting the strong interaction between citrate and these cations. mdpi.com
Magnesium: Magnesium ions can compete with calcium ions for adsorption sites on apatite surfaces. nih.gov This competitive adsorption can inhibit crystal growth and alter the surface composition. The adsorption of magnesium onto synthetic and biological apatites has been described using a Langmuir-type model, which assumes a finite number of identical adsorption sites. nih.gov The presence of magnesium can also influence the adsorption of other ions, such as phosphate, onto mineral surfaces. nih.gov
Summary of Inorganic Ion Adsorption on Related Calcium Compounds:
| Ion | Adsorption Characteristics | Influencing Factors | Relevant Compounds |
| Phosphate | Rapid adsorption, often following pseudo-second-order kinetics. nih.govresearchgate.netnoaa.gov | pH, temperature, presence of other ions. noaa.govnih.gov | Calcium Silicate Hydrate, Calcium Carbonate nih.govresearchgate.netnoaa.gov |
| Citrate | Strong affinity for calcium-containing surfaces. mdpi.com | Concentration, pH. | Alginate-Citrate Composite mdpi.com |
| Magnesium | Competes with calcium for adsorption sites. nih.gov | Relative concentrations of Mg²⁺ and Ca²⁺. nih.gov | Hydroxyapatite, Biological Apatites nih.gov |
Interaction with Organic Molecules and Biomolecules
The interaction of this compound with organic molecules and biomolecules is of great importance, especially in biological contexts. These interactions are often highly specific and can dictate the biological fate of the material.
The adsorption of organic molecules is driven by a combination of electrostatic interactions and specific recognition between the functional groups of the molecule and the ionic arrangement on the crystal surface. nih.gov Flexible, highly charged macromolecules can interact with different crystal planes based on their varying ionic structures and charges. nih.gov In some cases, at high concentrations, molecules like surfactants can self-assemble into structures such as hemimicelles or bilayers at the crystal-solution interface. nih.gov
More rigid molecules, including certain proteins and polyelectrolytes, can exhibit highly specific recognition of particular crystal faces. nih.gov This specificity often requires a dimensional match between the spacing of ions on the crystal surface and the functional groups on the organic molecule. nih.gov
In the context of biomineralization, proteins like amelogenin have been shown to promote the heterogeneous nucleation of calcium phosphates from solution. nih.gov This indicates that the protein lowers the interfacial energy required for nucleation to occur. nih.gov The interaction between calcium-responsive proteins and the phosphate-regulating (PHO) regulon in fungi further illustrates the intricate relationship between calcium signaling and phosphate metabolism, which can be influenced by surface interactions. nih.gov
Impact of Surface Interactions on Crystal Growth and Dissolution
Surface interactions are a determining factor in the kinetics of both crystal growth and dissolution of this compound. The adsorption of various species onto the crystal surface can either promote or inhibit these processes.
The growth of crystals can be significantly altered by the presence of additives that selectively adsorb to specific crystal faces. nih.gov This selective adsorption can change the crystal's morphology and even the composition of the crystallizing phase. nih.gov For instance, macromolecules can act as either initiators or retarders of crystallization depending on the specific interactions at the crystal-solution interface. nih.gov
Conversely, the dissolution of calcium phosphates is also heavily influenced by surface chemistry. The presence of fluoride, either incorporated into the apatite lattice or adsorbed onto the surface, can significantly reduce the dissolution rate in acidic conditions. nih.gov Surface-adsorbed fluoride has been shown to be more effective in this regard than incorporated fluoride. nih.gov The dissolution process itself can lead to the formation of altered surface layers with different compositions from the bulk material. nih.gov For example, the equilibration of stoichiometric hydroxyapatite with water can result in a surface layer with a lower calcium-to-phosphate ratio. nih.gov
Interfacial Reactivity with Aqueous Solutions and Biological Fluids
The interface between this compound and its surrounding aqueous environment, including biological fluids, is a site of dynamic chemical reactions. The reactivity at this interface is governed by the surface chemistry of the crystal and the composition of the fluid.
In aqueous solutions, the surface of this compound can undergo hydration, with water molecules adsorbing and potentially dissociating on the surface. researchgate.net The extent of this interaction is dependent on the specific crystal surface and can be influenced by temperature. researchgate.net
When placed in biological fluids such as simulated body fluid (SBF), calcium phosphates can exhibit complex behaviors. The surface can adsorb calcium and phosphate ions from the fluid, and this process is influenced by the material's porosity and surface area. researchgate.net Theoretical analyses of calcium phosphate precipitation in SBF have shown that while hydroxyapatite is the most thermodynamically stable phase, other phases like octacalcium phosphate may have higher nucleation rates. nih.gov The pH of the fluid plays a crucial role in determining which calcium phosphate phase is most likely to precipitate. nih.gov The interaction with biological fluids can also involve the adsorption of proteins and other biomolecules, which can further modify the surface and its subsequent reactivity.
Conclusion and Outlook for Calcium Fluorophosphate Dihydrate Research
Synthesis of Key Academic Findings and Contributions
Research into dicalcium phosphate (B84403) dihydrate, especially in conjunction with fluoride (B91410), has yielded several critical insights. A primary finding is that the combination of DCPD with monofluorophosphate (MFP) enhances the efficacy of fluoride. nih.gov In-vivo and in-situ studies have demonstrated that this combination provides extra supersaturation in saliva and plaque, leading to a greater reduction in smooth surface caries compared to systems using silica (B1680970) abrasives with MFP. nih.gov
Key academic contributions have established that DCPD's reactivity and its role as a precursor are strongly dependent on its surface properties and crystal morphology. researchgate.net It is recognized as an intermediate in pathological calcifications such as dental calculi and kidney stones. nih.govnih.gov Furthermore, its ability to transform into more stable apatite structures when exposed to certain fluids makes it a valuable component in bioceramics and self-hardening bone cements. researchgate.netnih.gov Studies have also shown that polar amino acids, particularly phosphoserine, can inhibit the growth of DCPD crystals, which provides insights into preventing unwanted calcifications. nih.gov
The following table summarizes findings from a comparative in-vivo study on the efficacy of dentifrices, highlighting the unique contributions of the DCPD/MFP system.
| Parameter | MFP/DCPD System | MFP/Silica System | Key Finding |
| Plaque pH Drop | More effective in preventing pH drop | Less effective | DCPD slurries help maintain a higher pH after a sucrose (B13894) challenge. nih.gov |
| Smooth Surface Caries | Significantly greater reduction | Less reduction | Demonstrates enhanced anticaries efficacy in rat models. nih.gov |
| Fluoride Uptake | Significantly higher uptake | Lower uptake | Measured in artificial root caries lesions in an in-situ human model. nih.gov |
| Salivary Ion Levels | Increased salivary plaque calcium and fluoride | No significant increase reported | Provides extra supersaturation in the oral environment. nih.gov |
This table presents a summary of comparative results from in-vivo and in-situ studies. nih.gov
Remaining Scientific Challenges and Knowledge Gaps
Despite significant progress, several challenges and knowledge gaps persist in the research of dicalcium phosphate dihydrate. A primary challenge is the precise control of crystal morphology. researchgate.net While various agents and methods can influence crystal shape, additives often adsorb to the crystal surface, altering its properties and crystallinity, which can be detrimental to its intended application. researchgate.net
Another major gap lies in fully understanding the transformation kinetics and mechanisms of DCPD into other calcium phosphate phases, such as octacalcium phosphate (OCP) and hydroxyapatite (B223615) (HA). researchgate.net While it is known that DCPD can convert to these phases, the specific environmental triggers and intermediate steps are complex and not fully elucidated. This knowledge is crucial for designing more effective biomaterials for bone regeneration. nih.govfrontiersin.org
Furthermore, while the inhibitory effects of certain molecules like amino acids on DCPD growth are documented, the broader range of biological molecules and their specific interactions at the crystal surface are less understood. nih.gov Elucidating these mechanisms could lead to new treatments for pathological calcification. nih.gov There is also a need for more head-to-head clinical trials comparing different calcium-phosphate-based formulations to establish clear superiority for specific applications. bohrium.com
Future Research Trajectories and Methodological Innovations
Future research is poised to address these challenges through a combination of novel techniques and integrated approaches.
A significant frontier is the development and application of advanced in-situ characterization techniques. While in-situ human models have been used to evaluate fluoride uptake and plaque pH, future work should focus on real-time, high-resolution imaging of the crystallization and dissolution processes at the interface with biological tissues. nih.gov Techniques like high-resolution micro-computed tomography (μCT) are already being used to observe the continuous precipitation of calcium phosphates in experimental gaps at the dentin-cement interface over extended periods. nih.gov Further development in this area could involve integrating spectroscopic methods to simultaneously track chemical and morphological changes in dynamic environments.
The integration of computational modeling with experimental work offers a powerful paradigm for future research. Molecular dynamics simulations, for example, can provide fundamental insights into the interfacial connections between calcium phosphate surfaces and organic molecules like polymers or amino acids. nih.gov Such studies can elucidate the strength and nature of these bonds, such as the role of calcium ions in bridging carboxyl groups, which is difficult to probe experimentally. nih.gov By combining these computational predictions with experimental data from techniques like atomic force microscopy (AFM) and spectroscopy, a more complete picture of the molecular-level interactions governing crystal growth and inhibition can be developed.
Future research will undoubtedly focus on more sophisticated crystal growth strategies to achieve precise control over the size, shape, and purity of DCPD particles. Continuous flow synthesis, aided by methods like sonication, presents a promising alternative to traditional batch reactions, offering better control over particle size and polydispersity, and enabling scalable production. mdpi.com Another promising avenue is the use of gel diffusion techniques, which can mimic biomineralization conditions and allow for the controlled growth of specific crystal morphologies by managing ion diffusion rates. researchgate.netsemineral.es The influence of various ions and organic molecules on crystal habit within these controlled systems remains a rich area for exploration. semineral.es
The table below outlines various strategies being explored to control crystal growth.
| Strategy | Methodology | Objective | Reference |
| Continuous Flow Synthesis | Mixing precursor solutions in a tubular reactor, often with sonication. | Control nanoparticle size, purity, and enable scale-up. | mdpi.com |
| Gel Diffusion Technique | Growing crystals within a silica hydrogel matrix. | Control crystal morphology by managing ion diffusion. | researchgate.netsemineral.es |
| Additive-Mediated Growth | Introducing molecules like polar amino acids or specific ions. | Inhibit or promote growth on specific crystal faces. | nih.gov |
This table summarizes advanced strategies for controlling the crystallization of calcium phosphates.
A crucial area for future investigation is the dynamic behavior of DCPD interfaces within complex biological or material systems. This includes understanding the chemical bonding and precipitation at the interface between calcium phosphate cements and dental tissues, which is vital for developing bioactive materials that can seal gaps and prevent leakage. nih.gov Research using molecular dynamics and advanced surface science techniques can clarify the role of electrostatic interactions, hydrogen bonding, and ionic bridging at these interfaces. nih.govnih.gov This knowledge is fundamental to designing the next generation of biomaterials with enhanced integration and longevity. frontiersin.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing calcium fluorophosphate dihydrate (CaPO₃F·2H₂O) in a laboratory setting?
- Methodology : Synthesis can be achieved via high-pressure hydrothermal methods or controlled thermal decomposition of precursor salts. For example, combining calcium salts (e.g., CaCl₂) with fluorophosphate sources (e.g., NH₄PO₃F) under controlled pH and temperature (80–120°C) yields monoclinic crystals. Post-synthesis, annealing at 150–200°C ensures structural stability .
- Key Parameters : Monitor fluorine retention during heating, as excessive temperatures (>300°C) lead to fluorine loss and phase impurities .
Q. How can researchers characterize the crystallographic structure of this compound?
- Methodology : Use X-ray diffraction (XRD) to confirm monoclinic symmetry (space group P2₁/c) and twin formation tendencies. Pair with thermogravimetric analysis (TGA) to verify hydration states (2.02 g/cm³ density) and thermal stability up to 300°C. Fourier-transform infrared spectroscopy (FTIR) identifies P-O-F vibrational bands at ~950 cm⁻¹ .
- Validation : Cross-reference with ICDD PDF-4+ database entries for CaPO₃F·2H₂O to resolve ambiguities in peak assignments.
Q. What experimental protocols ensure accurate solubility measurements of this compound in aqueous systems?
- Methodology : Conduct equilibrium solubility studies at 27°C using ion-selective electrodes (for Ca²⁺ and F⁻) or inductively coupled plasma optical emission spectroscopy (ICP-OES). Prepare saturated solutions under inert atmospheres to prevent CO₂ interference, which may alter phosphate speciation .
- Data Interpretation : Account for ionic strength effects using the Pitzer model to calculate activity coefficients and refine solubility constants (Ksp).
Advanced Research Questions
Q. How do temperature and pressure influence the low-spin to high-spin transition in cobalt-doped this compound?
- Methodology : Employ high-pressure diamond anvil cell (DAC) experiments with synchrotron XRD to monitor lattice parameter changes under >10 GPa. Pair with magnetic susceptibility measurements to correlate spin-state transitions with structural distortions .
- Contradiction Resolution : Discrepancies in transition thresholds may arise from doping heterogeneity; use energy-dispersive X-ray spectroscopy (EDS) to validate dopant distribution.
Q. What kinetic models best describe the dehydration mechanism of this compound under non-isothermal conditions?
- Methodology : Perform controlled-rate thermal analysis (CRTA) coupled with mass spectrometry to track H₂O and HF release. Apply the Avrami-Erofeev model to differentiate nucleation-controlled (n ≈ 1.5) vs. diffusion-limited (n ≈ 2.5) dehydration pathways .
- Validation : Compare experimental activation energies (Ea) with density functional theory (DFT) simulations of bond dissociation in CaPO₃F·2H₂O.
Q. How can researchers mitigate fluorine loss during the calcination of this compound for materials applications?
- Methodology : Optimize calcination in fluorinated atmospheres (e.g., NH₄F vapor) at 250–280°C to stabilize the lattice. Use X-ray photoelectron spectroscopy (XPS) to quantify surface F⁻ retention and neutron diffraction to assess bulk fluorine occupancy .
- Trade-offs : Balance fluorine retention against particle agglomeration; employ surfactants (e.g., PEG) during synthesis to limit sintering.
Q. What role does this compound play in biomimetic mineralization studies?
- Methodology : Simulate physiological conditions (pH 7.4, 37°C) with supersaturated calcium-phosphate solutions. Use atomic force microscopy (AFM) to observe epitaxial growth of hydroxyapatite (HAp) on CaPO₃F·2H₂O substrates, noting F⁻ inhibition of osteoclast activity .
- Data Challenges : Resolve conflicting reports on F⁻ bioavailability by coupling in vitro assays (e.g., MC3T3-E1 cell cultures) with in vivo tracer studies (¹⁸F PET imaging).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
